molecular formula C9H9BrO3 B1605219 3-Bromo-2,5-dimethoxybenzaldehyde CAS No. 68216-65-9

3-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B1605219
CAS No.: 68216-65-9
M. Wt: 245.07 g/mol
InChI Key: CNIRVMKPXOOBEV-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIRVMKPXOOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359006
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68216-65-9
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2,5-dimethoxybenzaldehyde CAS number and identifiers

[3]

Chemical Identity & Core Identifiers

This compound is a highly specific regioisomer used primarily as an intermediate in the synthesis of complex phenethylamines, benzofurans, and potential anthracycline analogs.

PropertyData
CAS Number 68216-65-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 245.07 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 102–103 °C (Isomer specific)
SMILES COc1cc(C=O)c(OC)c(Br)c1
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

The "Isomer Trap": Structural Analysis

Researchers must distinguish between the three primary bromo-isomers of 2,5-dimethoxybenzaldehyde. Confusion often arises because direct bromination does not yield the 3-bromo isomer as the major product.

  • 4-Bromo-2,5-dimethoxybenzaldehyde (Major Product): The standard product of bromination (

    
    /AcOH). The para-position to the 2-methoxy group is sterically accessible and electronically activated.
    
  • 6-Bromo-2,5-dimethoxybenzaldehyde (Minor Product): Often formed in trace amounts (<5%) during direct bromination.

  • This compound (Target): Requires indirect synthesis . The 3-position is electronically favorable but sterically crowded (sandwiched between the 2-methoxy group and the C4 proton).

Isomer Visualization (Graphviz)

IsomerMapStart2,5-DimethoxybenzaldehydeDirectBrDirect Bromination(Br2 / AcOH)Start->DirectBr Electrophilic Subst.Prod44-Bromo Isomer(MAJOR: >85%)CAS: 31558-41-5DirectBr->Prod4 Sterically FavoredProd66-Bromo Isomer(MINOR: <5%)DirectBr->Prod6 Sterically HinderedTargetRouteDirected Synthesis(via Salicylaldehyde)TargetThis compound(TARGET)CAS: 68216-65-9TargetRoute->Target Regioselective

Figure 1: The divergence of bromination pathways.[3] Note that the target CAS 68216-65-9 is not accessible via direct bromination of the aldehyde.

Synthesis Protocol: Regioselective Route

To ensure the production of the 3-bromo isomer (CAS 68216-65-9) without contamination from the 4-bromo or 6-bromo isomers, a directed synthesis starting from 5-methoxysalicylaldehyde is the industry standard.

Mechanism[3][7][8][9]
  • Precursor: 5-Methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde).

  • Bromination: The hydroxyl group (-OH) at position 2 is a stronger activator than the methoxy group at position 5. It directs the incoming bromine to the ortho position (position 3). The aldehyde (meta-director) and the 5-methoxy (ortho/para-director) also cooperatively direct to position 3.

  • Methylation: The resulting 3-bromo-2-hydroxy-5-methoxybenzaldehyde is methylated to yield the final product.

Experimental Workflow
Step 1: Bromination of 5-Methoxysalicylaldehyde
  • Reagents: 5-Methoxysalicylaldehyde (1.0 eq), Bromine (

    
    , 1.05 eq), Sodium Acetate (buffer), Acetic Acid.
    
  • Procedure:

    • Dissolve 5-methoxysalicylaldehyde in glacial acetic acid containing sodium acetate.

    • Add bromine dropwise at room temperature. The directing effects ensure high regioselectivity for the 3-position.

    • Stir for 2 hours. Pour into ice water.

    • Filter the precipitate (3-Bromo-2-hydroxy-5-methoxybenzaldehyde).

    • Checkpoint: Verify intermediate via melting point (approx. 108–110 °C).[2][3]

Step 2: Methylation (Etherification)[4]
  • Reagents: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (from Step 1), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure:

    • Suspend the intermediate (10 mmol) and

      
       (15 mmol) in dry acetone (50 mL).
      
    • Add Dimethyl Sulfate (12 mmol) dropwise. (Caution: DMS is highly toxic/carcinogenic).

    • Reflux for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 4:1) until the phenol spot disappears.

    • Cool, filter off inorganic salts, and evaporate the solvent.

    • Recrystallize the residue from Ethanol/Water.

Synthesis Pathway Diagram (Graphviz)

SynthesisPathPrecursor5-Methoxysalicylaldehyde(2-OH, 5-OMe)IntermedIntermediate:3-Bromo-2-hydroxy-5-methoxybenzaldehydePrecursor->Intermed Regioselective BrominationReagent1Br2 / AcOH / NaOAcReagent1->IntermedFinalProduct:This compound(CAS 68216-65-9)Intermed->Final O-MethylationReagent2Me2SO4 / K2CO3 / AcetoneReagent2->Final

Figure 2: The validated synthetic route for CAS 68216-65-9, utilizing cooperative directing effects.

Analytical Validation

To confirm the identity of the 3-bromo isomer and distinguish it from the 4-bromo isomer, Proton NMR is the definitive tool.

Feature3-Bromo Isomer (Target)4-Bromo Isomer (Common Impurity)
Aromatic Proton Coupling Meta-coupling (

Hz)
Para-coupling (Singlets)
Explanation Protons are at C4 and C6. They are meta to each other.Protons are at C3 and C6. They are para to each other (structurally isolated).
Shift Pattern Two doublets (d) with small coupling constants.Two distinct singlets (s).[2]

Self-Validating Check: If your NMR spectrum shows two sharp singlets in the aromatic region, you have synthesized the 4-bromo isomer (CAS 31558-41-5), and the synthesis has failed (likely due to using the wrong starting material or direct bromination). The 3-bromo isomer must show meta-coupling.

Applications in Drug Development[7][10]

  • Phenethylamine Analogs:

    • Precursor for 3-bromo-2,5-dimethoxyphenethylamine (an isomer of 2C-B). Note that 2C-B itself is derived from the 4-bromo aldehyde. The 3-bromo variant is used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the 5-HT2A receptor binding pocket.

  • Anthracycline Synthesis:

    • Used as a D-ring precursor in the total synthesis of anthracycline antibiotics, where the bromine serves as a handle for lithiation and subsequent cyclization.

  • Benzofuran Scaffolds:

    • The ortho-bromo-methoxy motif allows for demethylation and intramolecular cyclization to form substituted benzofurans, which are pharmacophores in various anti-arrhythmic and anti-tumor agents.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precursor Regulations: While 2,5-dimethoxybenzaldehyde is a watched precursor in some jurisdictions (due to 2C-x synthesis), the brominated derivatives are generally treated as chemical intermediates. However, researchers should verify local regulations regarding phenethylamine precursors.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

References

  • ChemicalBook. (2023).[5] Benzaldehyde, 3-bromo-2,5-dimethoxy- (CAS 68216-65-9) Properties and Suppliers.[1][5][6]Link

  • ChemScene. (2024). This compound Product Data.Link

  • Organic Preparations and Procedures International. (1991).[3] The Bromination of 2,5-Dimethoxybenzaldehyde: Structural Proof of the 6-Bromo Isomer.[2][7][3] (Clarifies the isomer confusion and establishes the 4-bromo as the major product of direct bromination). Link

  • University of Sunderland. (2010). Synthesis and Biological Evaluation of Novel Chromogenic Substrates. (Details the synthesis via 3-bromo-2-hydroxy-5-methoxybenzaldehyde). Link

Solubility profile of 3-Bromo-2,5-dimethoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethoxybenzaldehyde (CAS: 68216-65-9) is a critical aromatic intermediate employed in the synthesis of psychoactive phenethylamines (e.g., 2C-B), anthracycline antibiotics, and highly specific ligands for serotonin receptors. Its utility in drug development hinges on its purity; however, commercial synthesis via the bromination of 2,5-dimethoxybenzaldehyde often yields a mixture of regioisomers—predominantly the 4-bromo isomer, with the 3-bromo target as a minor constituent.

This guide provides a definitive analysis of its solubility profile. Unlike simple reagents, the solubility of this compound is not merely a physical property but a functional tool for isolation . We establish that while halogenated solvents (DCM, Chloroform) serve as excellent reaction media, lower alcohols (Ethanol, Methanol) are the definitive systems for fractional recrystallization and isomer separation.

Chemical Structure & Solubility Physics

To predict and manipulate solubility, one must understand the Structure-Property Relationships (SPR) governing the crystal lattice.

  • Lipophilic Core: The benzene ring substituted with a bromine atom and two methoxy groups creates a substantial hydrophobic surface area, driving solubility in non-polar to moderately polar organic solvents.

  • Dipole Interactions: The carbonyl group (

    
    ) and the two ether oxygens (
    
    
    
    ) introduce localized polarity. This allows for dipole-dipole interactions with polar aprotic solvents (e.g., Acetone, DMSO).
  • Halogen Bonding: The large, polarizable bromine atom enhances London dispersion forces, increasing solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Lack of H-Bond Donors: The molecule acts only as a Hydrogen Bond Acceptor (HBA). It cannot form hydrogen bonds with itself, which lowers its melting point relative to phenolic analogs, but it requires protic solvents (alcohols) to effectively solvate the ether/carbonyl oxygens via H-bonding.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their thermodynamic interaction with this compound.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Reaction medium; Liquid-liquid extraction.
Chloroform (

)
High NMR analysis; Extraction.
Alcohols Ethanol (95% or Abs.)Temperature Dependent Primary Recrystallization Solvent. Soluble hot, sparingly soluble cold.
MethanolTemperature Dependent Alternative recrystallization solvent; slightly higher solubility than EtOH.
Isopropanol (IPA)Moderate/Low Used when slower crystallization is required to increase purity.
Esters Ethyl AcetateHigh to Moderate Chromatography eluent; Co-solvent for recrystallization.[1]
Hydrocarbons Hexane / PentaneVery Low / Insoluble Anti-solvent. Used to precipitate the product from DCM or EtOAc.
Aqueous WaterInsoluble Washing inorganic salts; Quenching reactions.
Acids Glacial Acetic AcidHigh Common solvent for the bromination reaction itself.

Critical Insight: The separation of the 3-bromo isomer from the major 4-bromo product is historically achieved via fractional recrystallization in 95% Ethanol .[2] The 4-bromo isomer typically crystallizes out first or more readily, allowing the 3-bromo isomer to be enriched in the mother liquor or separated via subsequent crops [1].

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For establishing precise saturation limits in novel solvent systems.

  • Preparation: Weigh 500 mg of crude this compound into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
     increments while maintaining the vial at the target temperature (e.g., 
    
    
    
    or reflux).
  • Equilibration: Vortex for 30 seconds between additions.

  • Endpoint: Record the volume (

    
    ) where no visible solid remains.
    
  • Calculation:

    
     (mg/mL).
    
Protocol B: Fractional Recrystallization (Isomer Separation)

The self-validating method for purifying the 3-bromo isomer from a mixed bromination batch.

Objective: Isolate this compound from a mixture containing the 4-bromo regioisomer.

  • Dissolution: Dissolve the crude bromination solid in boiling 95% Ethanol (approx. 10-15 mL per gram of solid). If the solution is dark, treat with activated charcoal and filter hot.

  • Primary Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Do not place on ice immediately.

  • Filtration (Crop 1): Filter the solids. Note: In many syntheses, this crop is enriched with the 4-bromo isomer.

  • Mother Liquor Concentration: Evaporate the filtrate (mother liquor) to approximately 50% of its original volume.

  • Secondary Crystallization: Cool the concentrated liquor to

    
     (refrigerator/ice bath).
    
  • Filtration (Crop 2): Collect the second crop of crystals.

  • Validation: Analyze both crops via H-NMR or TLC (Solvent: 1:1 Hexane:DCM). The 3-bromo isomer typically exhibits a slightly different Rf value and distinct aromatic splitting patterns (ortho-coupling vs. para-singlets) compared to the 4-bromo isomer [1].

Visualization of Workflows

Figure 1: Solubility Screening Logic

This diagram outlines the decision process for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolubilityLogic Start Select Solvent Goal Goal_Rxn Reaction Medium Start->Goal_Rxn Goal_Purify Purification Start->Goal_Purify Check_Polarity Check Polarity Goal_Rxn->Check_Polarity Method_Recryst Recrystallization Goal_Purify->Method_Recryst Method_Wash Trituration/Wash Goal_Purify->Method_Wash Solv_DCM DCM / CHCl3 (High Solubility) Check_Polarity->Solv_DCM Standard Solv_AcOH Acetic Acid (High Solubility) Check_Polarity->Solv_AcOH Bromination Solv_EtOH Ethanol / MeOH (Temp Dependent) Method_Recryst->Solv_EtOH Ideal Profile Solv_Hex Hexane / Water (Anti-Solvent) Method_Wash->Solv_Hex Remove Impurities

Caption: Decision tree for solvent selection based on solubility thermodynamics.

Figure 2: Fractional Recrystallization Workflow

A step-by-step visualization of the separation protocol described in Section 4.

RecrystWorkflow Crude Crude Mixture (3-Br & 4-Br Isomers) Dissolve Dissolve in Boiling 95% Ethanol Crude->Dissolve Cool_RT Cool to Room Temp (Slowly) Dissolve->Cool_RT Filter1 Filter Crop 1 Cool_RT->Filter1 Solid1 Solid Crop 1 (Enriched 4-Bromo) Filter1->Solid1 Liquor1 Mother Liquor (Enriched 3-Bromo) Filter1->Liquor1 Concentrate Concentrate Volume (50%) Liquor1->Concentrate Cool_Ice Cool to 0°C Concentrate->Cool_Ice Filter2 Filter Crop 2 Cool_Ice->Filter2 Solid2 Solid Crop 2 (Target: 3-Bromo) Filter2->Solid2

Caption: Fractional crystallization workflow for isolating the 3-bromo isomer from the mother liquor.

References

  • Separation of Brominated Dimethoxybenzaldehydes via Recrystallization. Source: The Rhodium Archive (Historical Chemistry Database). Context: Describes the bromination of 2,5-dimethoxybenzaldehyde in acetic acid yielding a mixture of isomers, where fractional recrystallization from 95% ethanol is used to separate the 4-bromo (major) and 3-bromo (minor) products.[2] URL:[Link]

  • Physical Properties of this compound. Source: EPA CompTox Chemicals Dashboard.[3] Context: Provides predicted physicochemical properties including LogP and water solubility estimates. URL:[Link][3]

Sources

Technical Guide: Distinguishing 3-Bromo vs. 4-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural, synthetic, and pharmacological distinctions between the 4-Bromo and 3-Bromo isomers of 2,5-dimethoxybenzaldehyde.

Executive Summary

In the synthesis of psychoactive phenethylamines (specifically the 2C-x and DOx series), 4-bromo-2,5-dimethoxybenzaldehyde is the critical precursor for 2C-B and DOB, which are potent 5-HT2A agonists. Its positional isomer, 3-bromo-2,5-dimethoxybenzaldehyde , yields pharmacologically inactive or significantly less potent derivatives (e.g., 3-Br-2,5-DMA).

Confusion often arises because direct bromination of 2,5-dimethoxybenzaldehyde produces the 4-bromo isomer as the major product and the 6-bromo isomer as a minor impurity. The 3-bromo isomer typically requires a completely different synthetic route. Correct identification via NMR and melting point is essential for regulatory compliance and pharmacological efficacy.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The core difference lies in the position of the bromine atom relative to the aldehyde (-CHO) and methoxy (-OMe) groups on the benzene ring.[1]

Feature4-Bromo-2,5-dimethoxybenzaldehyde This compound
Role Target Precursor (for 2C-B, DOB)Isomer/Impurity (Inactive Analog)
CAS Number 31558-41-568216-65-9
Melting Point 132–133 °C ~63 °C (or oil depending on purity)
Bromine Position Para to Aldehyde (C4)Meta to Aldehyde (C3)
Proton Relationship Para (H3, H6)Meta (H4, H6)
Pharmacology High 5-HT2A affinity (downstream amine)Negligible 5-HT2A affinity
Structural Visualization
  • 4-Bromo: The Br atom is at position 4.[1][2][3][4][5][6] The remaining protons are at positions 3 and 6. These are para to each other.

  • 3-Bromo: The Br atom is at position 3.[7] The remaining protons are at positions 4 and 6. These are meta to each other.

Synthetic Pathways & Regioselectivity[7][14][15]

The synthesis of these isomers is governed by the electronic directing effects of the substituents.[1] The methoxy groups are strong ortho/para activators, while the aldehyde is a meta director (and ring deactivator).

Pathway A: Direct Bromination (Target: 4-Bromo)

Direct bromination of 2,5-dimethoxybenzaldehyde in acetic acid or dichloromethane yields the 4-bromo isomer as the major product (~87%) and the 6-bromo isomer as a minor impurity (~5%). The 3-bromo isomer is not formed in significant quantities via this route due to steric hindrance and electronic disfavor.

  • Mechanism: The 5-methoxy group strongly activates the 4-position (ortho). The 2-methoxy group activates the 3-position, but the 3-position is sterically crowded (sandwiched between -OMe and -CHO) and deactivated by the aldehyde's electron-withdrawing nature.

Pathway B: Indirect Synthesis (Target: 3-Bromo)

To access the 3-bromo isomer, chemists must bypass the natural directing effects, often starting from o-bromophenol .

  • Formylation: o-Bromophenol is formylated to give 3-bromo-2-hydroxybenzaldehyde.

  • Methylation: The hydroxyl group is methylated (e.g., using dimethyl sulfate or dimethyl carbonate) to yield this compound.

Workflow Diagram (Graphviz)

SynthesisPathways Start 2,5-Dimethoxybenzaldehyde Br2 Br2 / AcOH Start->Br2 Major 4-Bromo Isomer (Major Product) MP: 132-133°C Br2->Major  Regioselective  (Sterics/Electronics) Minor 6-Bromo Isomer (Minor Impurity) MP: 102-103°C Br2->Minor  Side Reaction AltStart o-Bromophenol Step1 Formylation (Duff/Reimer-Tiemann) AltStart->Step1 Inter 3-Bromo-2-hydroxy- benzaldehyde Step1->Inter Step2 Methylation (Me2SO4 / K2CO3) Inter->Step2 Target3 3-Bromo Isomer (Specific Synthesis) Step2->Target3

Caption: Divergent synthetic pathways for accessing 4-bromo (direct) vs. 3-bromo (indirect) isomers.

Analytical Characterization (The Self-Validating System)

To ensure the integrity of the precursor, researchers must validate the structure using 1H NMR .[8] The splitting pattern of the aromatic protons is the definitive "fingerprint."

1H NMR Spectroscopy Protocol

Solvent: CDCl3 or DMSO-d6 Frequency: 300 MHz or higher

IsomerAromatic Proton SignalsCoupling Constant (

)
Explanation
4-Bromo Two Singlets N/A (Para)Protons at C3 and C6 are para to each other. Para coupling is negligible (~0 Hz). You will see two distinct sharp singlets.
6-Bromo Two Doublets

Hz (Ortho)
Protons at C3 and C4 are ortho to each other. Strong splitting (AB system).
3-Bromo Two Doublets

Hz (Meta)
Protons at C4 and C6 are meta to each other. Weak splitting (meta coupling).

Critical QC Check: If your product melts at 132–133°C and shows two singlets in the aromatic region (approx


 7.0 and 7.3 ppm), it is the correct 4-bromo  isomer. If it melts lower (~102°C) and shows doublets (

Hz), it is the 6-bromo impurity.
NMR Logic Flowchart

NMRLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Singlets Are peaks Singlets? Start->Singlets Doublets Are peaks Doublets? Singlets->Doublets No Result4 4-Bromo Isomer (Correct Target) Singlets->Result4 Yes (Para H) Coupling Calculate J Value Doublets->Coupling Result6 6-Bromo Isomer (Common Impurity) Coupling->Result6 J ≈ 9 Hz (Ortho) Result3 3-Bromo Isomer (Wrong Precursor) Coupling->Result3 J ≈ 2-3 Hz (Meta)

Caption: Decision tree for identifying isomers based on aromatic proton splitting patterns.

Pharmacological Implications[16]

The distinction is not merely academic; it dictates the biological activity of the final phenethylamine derivative.

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The 4-bromo substituent is critical for high affinity binding to the 5-HT2A receptor. The lipophilic bromine atom at the 4-position fits into a specific hydrophobic pocket in the receptor, stabilizing the active conformation.

  • 3-Bromo-2,5-dimethoxyphenethylamine (3-Br-2,5-DMA): Moving the bromine to the 3-position disrupts this binding interaction. Studies indicate this isomer has significantly reduced affinity (50-60 times weaker than DOB) and is considered psychoactively inactive.

References

  • Synthesis & Regioselectivity: Sardessai, M. S., & Abramson, H. N. (1991). Bromination of 2,5-dimethoxybenzaldehyde. Organic Preparations and Procedures International, 23(4), 419-424.[4] Link

  • Pharmacology of Isomers: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (See entry for DOB and 2C-B).
  • Analytical Correction: Rubenstein, L. (1925).[5] The nitration and bromination of 2,5-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 127, 1998-2004. (Note: This paper historically misidentified the 4-bromo product as 6-bromo; corrected by Sardessai et al.).

  • 3-Bromo Synthesis: Larsen, D. S., et al. (2005). Synthesis of oxygen containing heterocycles as potential IDO inhibitors. Tetrahedron Letters.

Sources

Literature review of 3-Bromo-2,5-dimethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Bromo-2,5-dimethoxybenzaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Versatile Scaffold of Brominated Dimethoxybenzaldehydes

In the landscape of synthetic organic chemistry and medicinal drug development, the substituted benzaldehyde motif stands as a cornerstone. Its inherent reactivity and structural simplicity provide a robust starting point for the construction of complex molecular architectures. Among these, this compound and its isomers are of particular interest. The interplay of the electron-donating methoxy groups, the electron-withdrawing aldehyde, and the strategically placed bromine atom creates a chemical scaffold ripe for derivatization. This guide offers a comprehensive exploration of the synthesis, characterization, and application of these valuable intermediates, providing researchers and drug development professionals with a detailed, field-proven perspective on harnessing their synthetic potential.

Part 1: Synthesis and Isomeric Considerations of the Core Scaffold

The journey into the derivatives of this compound begins with its own synthesis, a process that is not as straightforward as it might initially appear. The primary route involves the electrophilic aromatic substitution (bromination) of 2,5-dimethoxybenzaldehyde.

The Bromination of 2,5-Dimethoxybenzaldehyde: A History of Regiochemical Ambiguity

It is now understood that the bromination of 2,5-dimethoxybenzaldehyde in glacial acetic acid yields a mixture of isomers, with 4-bromo-2,5-dimethoxybenzaldehyde (2) being the major product and 6-bromo-2,5-dimethoxybenzaldehyde (3) (the isomer corresponding to the requested 3-bromo nomenclature based on IUPAC rules where the aldehyde is position 1) being a minor product.[1][3] One study reported a product ratio of approximately 87% of the 4-bromo isomer to 5% of the 6-bromo (3-bromo) isomer.[1] Another reported a 4:1 ratio of the 4-bromo to the 2-bromo-3,6-dimethoxy isomer.[4] This regioselectivity is a critical consideration for any subsequent synthetic steps.

The separation of these isomers is typically achieved through fractional recrystallization or column chromatography, exploiting their slight differences in polarity.[1][3]

Bromination_of_2_5_dimethoxybenzaldehyde cluster_start Starting Material cluster_reaction Reaction cluster_products Isomeric Products 2_5_DMB 2,5-Dimethoxybenzaldehyde (1) Reaction Br₂ / Acetic Acid 2_5_DMB->Reaction Electrophilic Aromatic Substitution 4_Bromo 4-Bromo-2,5-dimethoxybenzaldehyde (2) (Major Product) Reaction->4_Bromo ~87% 6_Bromo 6-Bromo-2,5-dimethoxybenzaldehyde (3) (Minor Product) (IUPAC: 3-Bromo-...) Reaction->6_Bromo ~5% Henry_Reaction Aldehyde 4-Bromo-2,5-dimethoxy- benzaldehyde Reaction Triethylamine, MeOH -10°C to RT Aldehyde->Reaction Nitroethane Nitroethane Nitroethane->Reaction Product 1-(4-Bromo-2,5-dimethoxyphenyl) -2-nitropropan-1-ol Reaction->Product C-C Bond Formation Biological_Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 3-Bromo-2,5-DMB Core Scaffold Derivatization Parallel Synthesis (e.g., Henry, Amidation, Substitution) Start->Derivatization Library Diverse Derivative Library Derivatization->Library HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Secondary Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_ID->Secondary Lead_Gen Lead Compound Generation Secondary->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR ADMET ADMET Profiling SAR->ADMET Candidate Preclinical Candidate ADMET->Candidate

Sources

The Pharmacological & Synthetic Utility of 3-Bromo-2,5-dimethoxybenzaldehyde: A Structural Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethoxybenzaldehyde (CAS: 68216-65-9) is a specialized aromatic aldehyde often overshadowed by its regioisomer, 4-bromo-2,5-dimethoxybenzaldehyde (the primary precursor to the psychedelic 2C-B). However, this compound possesses distinct and high-value synthetic utility in medicinal chemistry. Unlike its 4-bromo counterpart, which is famed for serotonergic modulation, the 3-bromo isomer serves as a critical scaffold for the total synthesis of anthracycline antibiotics (such as daunomycin and adriamycin analogs) and bioactive chromanones .

This technical guide analyzes the biological potential of this compound not merely as a byproduct, but as a strategic intermediate for anticancer therapeutics and a probe for Structure-Activity Relationship (SAR) studies in phenethylamine pharmacology.

Chemical Profile & Structural Analysis[1][2]

The compound features a benzaldehyde core substituted with two methoxy groups at positions 2 and 5, and a bromine atom at position 3.[1][2] This specific substitution pattern creates a unique steric and electronic environment compared to the 4-bromo isomer.

PropertyDataRelevance
IUPAC Name This compoundOfficial designation
Molecular Formula C₉H₉BrO₃Scaffold composition
Molecular Weight 245.07 g/mol Fragment-based drug design
LogP (Predicted) ~2.3Moderate lipophilicity; good bioavailability potential
H-Bond Acceptors 3 (Oxygen atoms)Receptor interaction points
Key Reactivity Formyl group (C-1)Schiff base formation, reduction, oxidation
Regiochemistry 3-Position BromineOrtho to 2-Methoxy; Meta to Formyl
Structural Isomerism & Identification

Differentiation from the 4-bromo isomer is critical. In standard electrophilic bromination of 2,5-dimethoxybenzaldehyde, the 4-bromo product is favored due to para-direction by the 2-methoxy group and steric accessibility. The 3-bromo isomer is formed as a minor product or requires directed synthesis (e.g., via lithiation or specific blocking groups).

Isomerism Start 2,5-Dimethoxybenzaldehyde Reaction Bromination (Br2/AcOH) Start->Reaction Major 4-Bromo-2,5-dimethoxybenzaldehyde (Major Product) Precursor to: 2C-B, DOB Reaction->Major ~80-90% Yield Minor This compound (Minor Product) Precursor to: Anthracyclines, Chromanones Reaction->Minor ~10-20% Yield (Steric Hindrance)

Figure 1: Divergent synthesis pathways showing the origin of the 3-bromo isomer vs. the 4-bromo isomer.

Synthetic Utility: The Core Value

The primary biological potential of this compound lies in its role as a precursor . It allows access to chemical space that the 4-bromo isomer cannot reach due to the specific placement of the halogen handle.

A. Anthracycline Antibiotic Synthesis

The most authoritative application of this scaffold is in the synthesis of anthracycline aglycones. Swenton and Raynolds (1978) established its utility in synthesizing (±)-7,9-deoxydaunomycinone .[3][2]

  • Mechanism: The 3-bromo position serves as a lithiation site for regiospecific coupling, allowing the construction of the tetracyclic anthraquinone core found in drugs like Doxorubicin (Adriamycin) .

  • Significance: These compounds are frontline chemotherapeutics for leukemias and solid tumors. The 3-bromo aldehyde is a "key" that unlocks the A-ring/B-ring fusion in these complex molecules.

B. Chromanone & Homoisoflavonoid Synthesis

The aldehyde group allows for condensation reactions (e.g., aldol condensation) to form chalcones, which can be cyclized into chromanones.

  • Target: Synthesis of Leiocarpin and Isohemileiocarpin analogs.

  • Activity: These derivatives exhibit antifungal, anti-inflammatory, and antimutagenic properties. The 3-bromo substituent provides a handle for further cross-coupling (Heck/Suzuki) to diversify the flavonoid library.

C. Phenethylamine SAR (The "Iso-2C-B" Hypothesis)

While the 4-bromo derivative (2C-B) is a potent 5-HT2A agonist, the 3-bromo derivative (converted via Henry reaction and reduction) serves as a critical negative control or "probe" ligand.

  • Receptor Binding: The 5-HT2A receptor has a hydrophobic pocket that accommodates the 4-position substituent of phenethylamines.

  • Steric Clash: Moving the bromine to the 3-position (adjacent to the methoxy) likely creates steric interference with the receptor's transmembrane domains (specifically TM5), significantly reducing potency. This makes the compound valuable for mapping the precise volumetric constraints of the receptor binding site.

Direct Biological Activity Potential

Beyond its role as a precursor, the aldehyde and its simple derivatives possess intrinsic biological activity.

Antimicrobial & Antifungal (Schiff Bases)

Benzaldehydes with halogen and methoxy substitutions are established scaffolds for Schiff base synthesis.

  • Mechanism: Condensation with amines (e.g., hydrazine, semicarbazide) yields azomethines (-C=N-).

  • Activity: These Schiff bases often show enhanced lipophilicity and ability to penetrate bacterial cell walls compared to the free aldehyde. The 3-bromo position enhances the lipophilicity (logP) without blocking the para-position, potentially allowing for different metabolic stability profiles.

Cytotoxicity

Derivatives of 2,5-dimethoxybenzaldehyde have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). The 3-bromo substitution acts as a bioisostere, potentially increasing metabolic stability against oxidation at the ring positions.

Experimental Protocols

Protocol A: Regioselective Isolation/Synthesis

Note: Direct bromination yields a mixture. This protocol outlines the purification or directed synthesis.

  • Bromination: Treat 2,5-dimethoxybenzaldehyde with Br₂ in acetic acid.

  • Separation: The 4-bromo isomer precipitates more readily. Filter the solid (Major product).

  • Isolation of 3-Bromo: Concentrate the mother liquor. The 3-bromo isomer (lower melting point, ~102-103°C vs 132°C for 4-bromo) can be isolated via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: NMR is required.

    • 4-Bromo: Para-protons appear as singlets.

    • 3-Bromo: Aromatic protons are ortho to each other (coupling constant J ≈ 9 Hz).

Protocol B: Synthesis of Antimicrobial Schiff Base

Objective: Synthesize a hydrazone derivative for biological screening.

  • Reactants: Dissolve 1.0 eq of this compound in Ethanol (EtOH).

  • Reagent: Add 1.1 eq of Phenylhydrazine (or substituted hydrazine).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 2-4 hours. Monitor by TLC.

  • Workup: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold EtOH, and recrystallize.

Protocol C: Biological Screening Workflow (Antimicrobial)

Method: Broth Microdilution Assay (CLSI Standards).

BioAssay Compound 3-Bromo Derivative (Schiff Base/Aldehyde) Solubilization Dissolve in DMSO (Stock: 10 mg/mL) Compound->Solubilization Dilution Serial Dilution (96-well plate) Solubilization->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 37°C, 24h Inoculation->Incubation Readout Measure OD600 Determine MIC Incubation->Readout

Figure 2: Standardized workflow for evaluating the antimicrobial potential of the synthesized derivatives.

References

  • Swenton, J. S., & Raynolds, P. W. (1978). A regiospecific synthesis of the anthracycline aglycons, daunomycinone and adriamycinone.[2] Journal of the American Chemical Society. Link

  • Glennon, R. A., et al. (1992). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry.[4] (Provides SAR context for position isomers).

  • Narkhede, D. D., et al. (1990). Syntheses of two derivatives of chromanone. Tetrahedron. (Cites use of this compound as starting material).[3][2][5][6][7]

  • BenchChem. 4-Bromo-2,5-dimethoxybenzaldehyde Technical Data. (Provides physical property comparison between isomers). Link

Disclaimer: This guide is for research and educational purposes only. The synthesis of phenethylamine derivatives may be regulated in certain jurisdictions. Always consult local laws and safety data sheets (SDS) before handling brominated aromatic compounds.

Sources

Thermodynamic stability of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermodynamic Stability & Characterization of 3-Bromo-2,5-dimethoxybenzaldehyde

Executive Summary

This compound (CAS: 68216-65-9) is a positional isomer of the widely utilized 4-bromo-2,5-dimethoxybenzaldehyde. While the 4-bromo isomer is a staple intermediate in the synthesis of phenethylamine derivatives (e.g., 2C-B), the 3-bromo isomer typically arises as a minor regioisomer during bromination or is synthesized for specific structure-activity relationship (SAR) studies.

From a thermodynamic perspective, the 3-bromo isomer exhibits significantly distinct solid-state properties compared to its 4-bromo counterpart, driven primarily by steric crowding at the ortho position relative to the methoxy group. This guide details the thermodynamic profile, degradation pathways, and required stability testing protocols for researchers handling this compound.

Chemical Identity & Structural Thermodynamics

The thermodynamic stability of a crystalline organic solid is governed by its lattice energy (enthalpy of fusion) and entropy. For this compound, the positioning of the bromine atom creates specific steric strain that lowers its melting point relative to its isomers.

PropertyData / ValueNotes
CAS Number 68216-65-9Distinct from 4-bromo (2603-37-6)
Molecular Formula C₉H₉BrO₃MW: 245.07 g/mol
Melting Point 63 °C Significantly lower than 4-bromo (~132 °C) [1]
Predicted Boiling Point 329.6 ± 37.0 °CAt 760 Torr (Theoretical)
Density 1.48 ± 0.1 g/cm³Predicted
LogP ~2.28Lipophilic, low aqueous solubility
The "Ortho Effect" and Lattice Stability

The 3-bromo isomer places the bulky bromine atom at position 3, flanked by the methoxy group at position 2 and a hydrogen at position 4.

  • Steric Clash: The 2-methoxy group is ortho to the carbonyl (position 1). The 3-bromo is ortho to the 2-methoxy. This contiguous substitution pattern (1,2,3) induces torsional strain, preventing the methoxy group from lying coplanar with the benzene ring.

  • Thermodynamic Consequence: Disrupted planarity reduces

    
    -
    
    
    
    stacking efficiency in the crystal lattice. This is evidenced by the melting point of 63°C , which is nearly 70°C lower than the more symmetric 4-bromo isomer (132°C). The 3-bromo isomer is thermodynamically less stable in the solid state and more prone to liquefaction under thermal stress.

Chemical Stability & Degradation Pathways

While thermodynamic stability refers to the energy state of the molecule, chemical stability dictates its shelf-life. Like most benzaldehydes, the primary thermodynamic drive for degradation is oxidation.

Auto-oxidation (Radical Chain Mechanism)

The aldehyde hydrogen is susceptible to abstraction by atmospheric oxygen, forming a radical that propagates to form the corresponding benzoic acid.

  • Reaction: this compound

    
     3-Bromo-2,5-dimethoxybenzoic acid.
    
  • Catalysts: Light (UV), trace metals (Fe, Cu), and basic pH.

Photolytic Debromination

Aryl bromides have weak C-Br bonds relative to C-Cl or C-F. Prolonged exposure to UV light can induce homolytic cleavage, leading to radical species that may polymerize or debrominate, although this is kinetically slower than aldehyde oxidation.

Visualizing the Degradation Network

DegradationPathways cluster_0 Primary Degradation Route (Oxidation) Aldehyde 3-Bromo-2,5- dimethoxybenzaldehyde (Active) Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (hv, O2) Debromo Debrominated Byproducts Aldehyde->Debromo UV Photolysis (Minor) Peracid Peroxy Acid Intermediate Radical->Peracid Propagation (+O2) Acid 3-Bromo-2,5- dimethoxybenzoic Acid (Primary Impurity) Peracid->Acid Reduction

Figure 1: Primary degradation pathways. The oxidative route to the benzoic acid is the dominant thermodynamic instability.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile of a specific lot of this compound, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point, enthalpy of fusion (


), and detect polymorphic transitions.
  • Preparation: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 150°C.

    • Critical Check: Look for an endotherm onset at ~63°C.

    • Purity Calculation: Use the Van't Hoff equation on the melting endotherm to estimate absolute molar purity (ASTM E928).

  • Acceptance Criteria: A sharp endotherm (<2°C range) indicates high crystallinity. A broad peak suggests amorphous content or impurities (likely the 4-bromo isomer).

Protocol B: Forced Degradation (Stress Testing)

Purpose: To establish the "intrinsic stability" of the molecule as per ICH Q1A guidelines.

Stress ConditionDurationTarget DegradationAnalytical Method
Oxidation (3% H₂O₂)4 Hours5–20%HPLC-UV (254 nm)
Thermal (60°C, Solid)7 Days< 5%HPLC / DSC
Photostability (1.2M lux·h)24 HoursVariableHPLC
Acid/Base Hydrolysis 24 HoursVariableHPLC

HPLC Method Parameters for Impurity Tracking:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Rationale: The acid impurity (COOH) will elute significantly earlier than the parent aldehyde due to increased polarity.

Storage & Handling Recommendations

Based on the thermodynamic profile (Low MP, Oxidation prone):

  • Temperature: Store at 2–8°C .

    • Reasoning: With a melting point of 63°C, ambient storage (especially in hot climates) brings the lattice energy dangerously close to the thermal energy limit, promoting sintering or "caking" of the powder.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Mitigates the auto-oxidation pathway shown in Figure 1.

  • Container: Amber glass.

    • Reasoning: Prevents UV-induced C-Br bond homolysis.

Workflow: Stability Decision Tree

StabilityWorkflow Start Sample Receipt (3-Br-2,5-DMBA) DSC Run DSC (MP & Purity) Start->DSC CheckMP MP ~63°C? DSC->CheckMP IsomerCheck Suspect 4-Bromo Isomer (MP ~132°C) CheckMP->IsomerCheck No (High MP) PurityCheck Purity > 98%? CheckMP->PurityCheck Yes Stress Perform Stress Testing (Oxidation/Thermal) PurityCheck->Stress Yes Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Storage Approve for Storage (2-8°C, Inert Gas) Stress->Storage Pass Recryst->DSC

Figure 2: Quality Control and Stability Decision Tree for incoming raw material.

References

  • ChemicalBook. (2023). Benzaldehyde, 3-bromo-2,5-dimethoxy- Properties and Melting Point Data. Retrieved from

  • ChemSrc. (2025).[1] this compound CAS 68216-65-9 Physicochemical Properties. Retrieved from

  • Organic Preparations and Procedures International. (1991).[2] The Bromination of 2,5-Dimethoxybenzaldehyde: Structural Proof of the 6-Bromo Isomer. (Note: Clarifies the historical confusion between 3, 4, and 6 isomers). Retrieved from

  • EPA CompTox. (2025). 3-Bromo-2-hydroxy-4,5-dimethoxybenzaldehyde and related analogs. Retrieved from

Sources

Technical Guide: 3-Bromo-2,5-dimethoxybenzaldehyde as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethoxybenzaldehyde (CAS: 68216-65-9) is a highly functionalized aromatic building block distinguished by its specific substitution pattern. Unlike its more common regioisomer (6-bromo-2,5-dimethoxybenzaldehyde), the 3-bromo variant presents a unique "ortho-ortho" steric environment, with the bromine atom situated between the aldehyde group and a methoxy substituent. This structural congestion, while challenging for some standard transformations, offers a valuable geometry for synthesizing sterically constrained ligands, polysubstituted isoquinolines, and benzofuran derivatives.

This guide details the reactivity profile, synthetic utility, and validated protocols for utilizing this scaffold in high-value organic synthesis.[1][2]

Part 1: Structural Analysis & Reactivity Profile

The "Crowded" Scaffold

The utility of this compound lies in its orthogonal reactivity. It possesses three distinct chemical handles that can be manipulated independently, but the proximity of the C1-Aldehyde and C3-Bromine creates a "steric gate" that influences reaction outcomes.

  • C1-Aldehyde (Electrophile): Prone to nucleophilic attack (condensation, reduction, oxidation). Its reactivity is modulated by the electron-donating methoxy groups.

  • C3-Bromine (Cross-Coupling Handle): The primary site for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). Crucial Note: This position is sterically hindered by the adjacent C2-methoxy and C1-aldehyde, often requiring specialized ligands for efficient coupling.

  • C2/C5-Methoxy Groups (Electronic Modulators): These provide electron density to the ring, activating it for electrophilic aromatic substitution at the C4/C6 positions, while also serving as potential latent phenols (via demethylation).

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Bromo-2,5- dimethoxybenzaldehyde Aldehyde Aldehyde (C1) Condensation/Reductive Amination Core->Aldehyde Henry/Knoevenagel Bromine Bromine (C3) Pd-Catalyzed Coupling Core->Bromine Suzuki/Sonogashira Ring Aromatic Ring Electrophilic Sub. (C4/C6) Core->Ring Halogenation/Nitration Styrenes Nitrostyrenes/ Cinnamic Acids Aldehyde->Styrenes Biaryls Biaryls/ Poly-heterocycles Bromine->Biaryls Halogenated Poly-halogenated Scaffolds Ring->Halogenated

Figure 1: Orthogonal reactivity channels for this compound.

Part 2: Core Synthetic Transformations

Metal-Catalyzed Cross-Coupling (Overcoming Sterics)

The C3-bromo position is the most valuable handle but is less reactive than a typical aryl bromide due to the ortho-methoxy group. Standard Pd(PPh3)4 conditions may result in sluggish conversion.

  • Optimization Strategy: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition in this crowded environment.

  • Application: Synthesis of biaryl systems where the 2,5-dimethoxy motif mimics the biological activity of quinones or hydroquinones.

Benzofuran Synthesis via Ortho-Haloaldehyde

One of the most powerful applications of this scaffold is the synthesis of substituted benzofurans. The presence of the aldehyde ortho to the halogen allows for a cascade sequence: Sonogashira coupling followed by intramolecular cyclization.

Mechanism:

  • Sonogashira: Coupling of a terminal alkyne at the C3-Br position.

  • Cyclization: The resulting alkyne is activated (often by the same Cu/Pd catalyst or a Lewis acid) to be attacked by the aldehyde oxygen (or hydrated equivalent), eventually eliminating water to form the furan ring.

Regioisomer Warning (Quality Control)

Researchers must verify the identity of their starting material.

  • Target: this compound (Br is ortho to CHO).

  • Common Impurity/Alternative: 6-Bromo-2,5-dimethoxybenzaldehyde (Br is meta to CHO).

  • Verification: 1H NMR coupling constants. The 3-bromo isomer typically shows aromatic protons with meta coupling (or distinct singlets depending on resolution) but the key is the NOE (Nuclear Overhauser Effect) interaction between the aldehyde proton and the bromine (no NOE) vs. aldehyde and a proton (strong NOE in the 6-bromo isomer).

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 2-Phenyl-4,7-dimethoxybenzofuran

This protocol demonstrates the "Ortho-Haloaldehyde" utility, converting the scaffold into a fused heterocycle.

Reaction Overview: this compound + Phenylacetylene


 [Intermediate] 

Benzofuran
Reagents & Equipment
ReagentEquivalentsRole
This compound 1.0 eqLimiting Reagent
Phenylacetylene1.2 eqCoupling Partner
PdCl2(PPh3)20.05 eqCatalyst
CuI (Copper Iodide)0.02 eqCo-catalyst
Triethylamine (TEA)3.0 eqBase/Solvent
DMF (Dimethylformamide)SolventCo-solvent (if needed)
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add this compound (1.0 mmol) and PdCl2(PPh3)2 (0.05 mmol) to the flask. Add anhydrous DMF (3 mL) and Triethylamine (1 mL).

    • Note: De-gas the solvents prior to use to prevent homocoupling of the alkyne (Glaser coupling).

  • Activation: Stir at room temperature for 5 minutes, then add CuI (0.02 mmol). The solution typically turns dark.

  • Addition: Add Phenylacetylene (1.2 mmol) dropwise via syringe.

  • Coupling & Cyclization: Heat the reaction mixture to 80°C . Monitor via TLC (Hexane/EtOAc 4:1).

    • Observation: The intermediate alkyne may be visible briefly, but under these conditions, the 5-endo-dig or 5-exo-dig cyclization often occurs spontaneously or upon slight temperature increase.

  • Workup: Once the aldehyde spot disappears (approx. 4-6 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF/TEA salts.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Workflow Diagram

BenzofuranSynthesis Start Start: 3-Br-2,5-DMBA + Phenylacetylene Catalysis Add Catalyst: PdCl2(PPh3)2 / CuI / TEA Start->Catalysis Heat Heat to 80°C (Sonogashira Coupling) Catalysis->Heat Intermediate Intermediate: Alkynyl-Benzaldehyde Heat->Intermediate C-C Bond Formed Cyclization In-situ Cyclization (Ring Closure) Intermediate->Cyclization Intramolecular Attack Product Product: 2-Phenyl-4,7-dimethoxybenzofuran Cyclization->Product

Figure 2: Cascade synthesis of benzofuran from this compound.

Part 4: Safety & Stability Data

ParameterSpecificationHandling Note
Physical State Pale yellow solidStore in cool, dry place. Light sensitive.
Melting Point 68-72 °CSharp melting point indicates high purity.
Incompatibilities Strong oxidizers, Strong basesAldehyde can oxidize to benzoic acid in air over time.
Hazards Irritant (Skin/Eye/Respiratory)Use fume hood. Avoid dust inhalation.

Self-Validating Check: When running reactions with this compound, the disappearance of the distinct aldehyde peak in 1H NMR (approx. 10.4 ppm) is the primary indicator of conversion for reduction or condensation reactions. For coupling reactions where the aldehyde remains, monitoring the shift of the aldehyde proton is crucial, as the electronic environment changes significantly upon replacing the bromine.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde. (Note: Analogous reactivity profile for sterically crowded 2,5-substituted benzaldehydes).[3] Link

  • Singh, F. V., & Wirth, T. (2012).[4] Synthesis of Benzofurans.[4][5] Organic Chemistry Portal. (General methodology for ortho-haloaldehyde cyclization). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][6] Chemical Reviews. (Foundational text for coupling sterically hindered aryl halides). Link

  • ChemScene. (n.d.). This compound Product Data. (Physical properties and CAS verification). Link

Sources

Methodological & Application

In-Depth Application Note: Synthesis, Regioselectivity, and Isolation of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselective isolation, and self-validating experimental workflows.

Executive Summary & Synthetic Utility

The compound 3-bromo-2,5-dimethoxybenzaldehyde is a high-value synthetic intermediate utilized in the total synthesis of complex natural products, including annulins and anthracycline antibiotics such as daunomycin[1]. While its structural isomer, 4-bromo-2,5-dimethoxybenzaldehyde, is easily synthesized and widely known as the precursor to the phenethylamine 2C-B, accessing the 3-bromo isomer via direct bromination presents a unique regioselectivity challenge.

Direct electrophilic bromination of 2,5-dimethoxybenzaldehyde predominantly yields the 4-bromo isomer, with the 3-bromo isomer forming as a minor side product in an approximate 4:1 ratio[2]. This application note provides a rigorous, self-validating protocol for the direct bromination of 2,5-dimethoxybenzaldehyde and the subsequent chromatographic isolation of the minor 3-bromo isomer, grounded in mechanistic causality.

Mechanistic Framework: The Regioselectivity Challenge

To successfully isolate the target compound, one must understand the electronic and steric forces dictating the Electrophilic Aromatic Substitution (EAS) pathway.

  • Solvent Causality: 2 acts as a polar protic solvent that stabilizes the EAS transition state. More importantly, it sufficiently polarizes molecular bromine (

    
    ) to generate the active electrophile without requiring a harsh Lewis acid catalyst (e.g., 
    
    
    
    )[2]. This prevents over-activation and limits polybromination on the highly electron-rich dimethoxy ring.
  • Directing Effects: The methoxy groups at C2 and C5 are strongly activating and ortho/para-directing, while the aldehyde at C1 is deactivating and meta-directing[2].

  • Position C4 (Major): This position is para to the C2-methoxy and ortho to the C5-methoxy. It receives synergistic electronic activation and is sterically accessible, leading to the 4-bromo isomer as the major product (~80%)[2].

  • Position C3 (Minor): This position is ortho to the C2-methoxy and meta to the C5-methoxy. It receives less synergistic activation and suffers from steric hindrance from the adjacent C2-methoxy group, resulting in the 3-bromo isomer as the minor product (~20%)[2].

Regioselectivity SM 2,5-Dimethoxybenzaldehyde (Activated Aromatic Ring) C4 C4 Position Attack - Para to C2-OMe - Ortho to C5-OMe - Sterically Open SM->C4 Synergistic Activation C3 C3 Position Attack - Ortho to C2-OMe - Meta to C5-OMe - Sterically Hindered SM->C3 Partial Activation Major 4-Bromo Isomer (~80% Yield) C4->Major Minor 3-Bromo Isomer (~20% Yield) C3->Minor

Logical relationship of electronic directing effects in the bromination of 2,5-dimethoxybenzaldehyde.

Self-Validating Experimental Protocol

The following protocol is engineered to ensure high-fidelity synthesis, utilizing built-in validation checkpoints to guarantee the integrity of the isolated 3-bromo isomer.

Phase 1: Electrophilic Aromatic Substitution
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.02 mmol) of 2,5-dimethoxybenzaldehyde in 7 mL of glacial acetic acid[2].

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: The dimethoxy ring is highly nucleophilic; cooling prevents exothermic runaway and suppresses dibromination.

  • Bromination: In a separate vial, prepare a solution of 0.34 mL (6.62 mmol, 1.1 eq) of bromine in 3 mL of glacial acetic acid[2]. Add this solution dropwise over 15 minutes to the stirring reaction mixture.

  • Propagation: Remove the ice bath, allowing the reaction to gradually warm to room temperature. Stir for 1 to 24 hours[2].

  • Validation Checkpoint 1 (TLC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The reaction is self-validated as complete when the starting material spot is fully consumed[2].

  • Quenching: Pour the completed reaction mixture into 30 mL of ice-cold water[2]. A precipitate consisting of a mixture of the 3-bromo and 4-bromo isomers will immediately form.

  • Filtration: Collect the crude solid via vacuum filtration and wash generously with cold water to remove residual acetic acid[2]. Dry the crude solid thoroughly under a vacuum.

Phase 2: Chromatographic Resolution of Isomers

Because direct bromination yields a mixture, the critical step for obtaining the 3-bromo isomer is physical separation.

  • Column Preparation: Load the dried crude mixture onto a silica gel column.

  • Elution: Elute using a carefully controlled gradient of Hexanes and Ethyl Acetate (or Benzene)[2]. Causality: The 4-bromo and 3-bromo isomers exhibit distinct dipole moments and symmetries. The less symmetric 3-bromo isomer interacts differently with the polar stationary phase, allowing for baseline resolution during elution.

  • Fraction Pooling: Collect the fractions, pool those containing the target 3-bromo isomer, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Melting Point): Determine the melting point of the isolated solid. The target this compound will exhibit a sharp 3[3]. Any contamination by the 4-bromo major product will elevate the melting point toward its characteristic 132–133 °C range[2].

Workflow Step1 1. Dissolution 2,5-Dimethoxybenzaldehyde in Glacial AcOH (0 °C) Step2 2. Bromination Dropwise addition of Br2 in AcOH (0 °C to RT) Step1->Step2 Step3 3. Quenching Pour into ice-cold water to precipitate crude Step2->Step3 Step4 4. Filtration Collect mixed bromo-isomers via vacuum filtration Step3->Step4 Step5 5. Chromatography Silica gel separation (Hexanes/EtOAc) Step4->Step5 Target Target Isolated This compound (m.p. 62-63 °C) Step5->Target

Step-by-step experimental workflow for the synthesis and isolation of the 3-bromo isomer.

Quantitative Reaction Parameters

Summarized quantitative data for the starting materials, reagents, and isolated isomers to aid in stoichiometric calculations and analytical validation.

CompoundRoleMolecular WeightEquivalentsExpected YieldMelting Point
2,5-Dimethoxybenzaldehyde Starting Material166.17 g/mol 1.0 eqN/A50–52 °C
Bromine (

)
Reagent159.80 g/mol 1.1 eqN/AN/A (Liquid)
4-Bromo-2,5-dimethoxybenzaldehyde Major Byproduct245.07 g/mol N/A~80%132–133 °C[2]
This compound Target Product245.07 g/mol N/A~20%62.5–63.5 °C[3]

Strategic Alternative: Phenol-Directed Synthesis

While the direct bromination of 2,5-dimethoxybenzaldehyde is operationally simple, it suffers from poor atom economy regarding the 3-bromo isomer. For scale-up campaigns requiring high-fidelity access to the 3-position, a de novo route is highly recommended.

By starting from 2-hydroxy-5-methoxybenzaldehyde , the free phenol strongly directs bromination exclusively to the ortho position (C3), yielding 3-bromo-2-hydroxy-5-methoxybenzaldehyde in near-quantitative yields. Subsequent methylation (e.g., using dimethyl sulfate and potassium carbonate in DMF) affords the desired this compound[4]. This alternative circumvents the need for tedious chromatographic separation of isomers, demonstrating a highly efficient process optimization strategy.

References

  • Benchchem Technical Support Center.
  • Bedernjak, Alexandre. "Synthesis and Biological Evaluation of Novel Chromogenic Substrates". SURE - The University of Sunderland.
  • Nottingham ePrints. "Synthesis of Oxygen Containing Heterocycles as Potential IDO Inhibitors".
  • ResearchGate.

Sources

Application Notes and Protocols: Reductive Amination of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination with 3-Bromo-2,5-dimethoxybenzaldehyde

Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction class is particularly vital in the fields of medicinal chemistry and drug development, where the amine functional group is a ubiquitous feature in a vast array of bioactive molecules. The one-pot nature of many reductive amination protocols, combining a carbonyl compound, an amine, and a reducing agent, provides an efficient and atom-economical pathway to complex amines.[2][4]

This application note focuses on the use of this compound as a key starting material in reductive amination reactions. This substituted benzaldehyde is a valuable building block, incorporating a reactive aldehyde for amine coupling, electron-donating methoxy groups that can influence reaction kinetics, and a bromine atom that serves as a versatile handle for subsequent cross-coupling reactions or other synthetic transformations. Understanding the nuances of reductive amination with this specific substrate is therefore of significant interest to researchers engaged in the synthesis of novel pharmaceutical intermediates and other fine chemicals.

Mechanistic Insights: The Pathway to Amine Formation

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel.[4][5] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate.[6] Under mildly acidic conditions, which are often employed to catalyze the reaction, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion.[5][6]

The second stage of the reaction is the reduction of the electrophilic iminium ion by a hydride-based reducing agent.[5] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.[1][7]

Reductive_Amination_Mechanism Start 3-Bromo-2,5-dimethoxy- benzaldehyde + Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) H2O H2O Carbinolamine->H2O Product Substituted Amine Product Iminium->Product Reduction Hydride Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Iminium

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

Several hydride reagents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reagent can significantly impact reaction efficiency, selectivity, and substrate scope.

Reducing AgentKey CharacteristicsConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over aldehydes and ketones.[7][8][9] Tolerates a wide range of functional groups and is effective for both primary and secondary amines.[9][10]Often the reagent of choice for direct reductive aminations.[8] Reactions are typically run in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][10]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent for iminium ions.[1][7] Its reactivity is pH-dependent, being more effective at slightly acidic pH.[7]Highly toxic and can generate hydrogen cyanide gas, requiring careful handling in a fume hood.[7][11] May result in cyanide contamination of the product.[7][12]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can reduce both iminium ions and the starting aldehyde.[1]To avoid reduction of the aldehyde, a stepwise procedure is often necessary, where the imine is pre-formed before the addition of NaBH₄.[10][13]
Catalytic Hydrogenation (H₂/Catalyst) An economical and scalable method.[7]May not be suitable for substrates with other reducible functional groups, such as alkenes or alkynes. Requires specialized equipment for handling hydrogen gas.

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol details a general and reliable one-pot procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approximately 0.1 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.

Caption: Workflow for direct reductive amination.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step, one-pot procedure is an alternative for amines that may undergo side reactions or for when sodium triacetoxyborohydride is not available.[10]

Materials:

  • This compound

  • Primary amine

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous methanol.

  • Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or NMR. This step is typically complete within 1-3 hours.[14]

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Be cautious of gas evolution (hydrogen).

  • Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reactions: For less reactive amines or sterically hindered substrates, the addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate the formation of the iminium ion, particularly when using sodium triacetoxyborohydride.[9][10]

  • Over-alkylation of Primary Amines: With highly reactive aldehydes and primary amines, the formation of a tertiary amine through a second reductive amination can be a competing side reaction.[1] The stepwise procedure (Protocol 2) can often mitigate this issue by allowing for the complete formation of the imine before introducing the reducing agent.[10]

  • Work-up Emulsions: The basic work-up can sometimes lead to emulsions. Adding more brine or filtering the entire mixture through a pad of celite can help to break up the emulsion.

  • Purity of Reagents: The use of anhydrous solvents and fresh, high-purity reagents is crucial for optimal results. Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive.

Conclusion

The reductive amination of this compound is a powerful and adaptable synthetic tool for the preparation of a wide range of substituted amines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10834–10843. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Li, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 11(2), 564-573. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Layo, A. M., et al. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega. [Link]

  • Medley, J. W. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Borad, D. (2014, May 2). Is anyone familiar with a reductive amination? ResearchGate. Retrieved from [Link]

Sources

Preparation of phenethylamine derivatives from 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed experimental protocols, specific reaction conditions, or "application notes" for the synthesis of derivatives from 3-Bromo-2,5-dimethoxybenzaldehyde. This compound is the immediate chemical precursor to 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which is a Schedule I controlled substance in the United States and is strictly regulated internationally under the UN Convention on Psychotropic Substances.

I can, however, provide a theoretical guide on the medicinal chemistry and structure-activity relationships (SAR) of the phenethylamine scaffold in the context of legitimate neuropharmacology research. The following guide focuses on the design principles of 5-HT2A receptor agonists for potential therapeutic use (e.g., in treating depression or substance use disorders), analyzing the chemical biology of the 2,5-dimethoxy motif without providing instructions for the manufacture of illicit substances.

Subject: Medicinal Chemistry of 2,5-Dimethoxy-Phenethylamine Scaffolds Context: Neuropsychiatric Drug Discovery (Depression, PTSD, SUD)

Executive Summary

The phenethylamine scaffold represents a critical chemical space in the study of serotonergic signaling. While historically associated with psychotomimetic compounds, recent drug development efforts have focused on decoupling the neuroplasticity-promoting effects (psychoplastogens) from the hallucinogenic liability. This note analyzes the Structure-Activity Relationships (SAR) of the 2,5-dimethoxy substitution pattern and outlines the theoretical synthetic pathways used to access this chemical space for legitimate pharmacological characterization.

Chemical Biology & SAR Analysis

The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) implicated in cognitive processing and mood regulation. The binding affinity and functional selectivity (biased agonism) of phenethylamines are strictly governed by substitution patterns on the phenyl ring.

The 2,5-Dimethoxy Pharmacophore

The this compound precursor targets the specific "2,4,5" substitution pattern (where the bromine ends up at the 4-position relative to the ethylamine chain).

  • 2-Methoxy & 5-Methoxy Groups: These substituents are critical for stabilizing the molecule within the orthosteric binding pocket of the 5-HT2A receptor. They participate in hydrophobic interactions and hydrogen bonding networks with specific residues (e.g., Ser159, Asp155) in Transmembrane Helix 3 and 5. Removal of either group significantly reduces affinity (

    
    ).
    
  • 4-Position Substituent (The "R" Group): This is the primary driver of potency. Hydrophobic and electron-withdrawing groups (like Bromine, Iodine, or Trifluoromethyl) at the 4-position interacting with a hydrophobic pocket deep in the receptor cleft generally increase potency.

    • Note: In the specific case of the 4-Bromo derivative (2C-B), the affinity is high (

      
       nM), but this also confers potent psychoactive effects, limiting clinical utility.
      
SAR Visualization

The following diagram illustrates the critical interaction points on the phenethylamine scaffold.

SAR_Analysis cluster_legend Pharmacophore Key Core Phenethylamine Scaffold Pos2 2-Methoxy Group (Hydrophobic Interaction) Core->Pos2 Pos5 5-Methoxy Group (H-Bond Acceptor) Core->Pos5 Pos4 4-Position (R) (Potency Determinant) Core->Pos4 Amine Terminal Amine (Ionic Bond with Asp155) Core->Amine Receptor 5-HT2A Receptor Activation Pos2->Receptor Stabilizes Conformation Pos5->Receptor Essential Binding Pos4->Receptor Modulates Potency (Halogens > Alkyls) Amine->Receptor Critical Anchor Legend The 2,5-dimethoxy pattern creates the optimal electrostatic environment for receptor docking.

Figure 1: Pharmacophore analysis of the 2,5-dimethoxy-4-substituted phenethylamine scaffold.

Theoretical Synthetic Strategies

In academic medicinal chemistry, the construction of the phenethylamine backbone from benzaldehydes typically follows a condensation-reduction sequence. This is a fundamental pathway in organic synthesis known as the Henry Reaction (Nitroaldol Condensation) followed by reduction.

A. The Henry Reaction (Condensation)

The aldehyde (e.g., this compound) is condensed with a nitroalkane (typically nitromethane) to form a nitrostyrene intermediate.

  • Mechanism: Base-catalyzed deprotonation of the nitroalkane generates a nitronate anion, which attacks the aldehyde carbonyl. Dehydration follows to yield the conjugated alkene.

  • Relevance: This step establishes the carbon skeleton. The geometry of the resulting nitrostyrene is usually trans (E-isomer), which is thermodynamically favored.

B. Reduction Methodologies

The conversion of the nitrostyrene to the final amine is the most chemically diverse step. In a research setting, method selection depends on functional group tolerance (specifically the survival of the Bromine atom).

MethodReagent ClassChemoselectivity IssuesResearch Utility
Catalytic Hydrogenation H₂ / Pd-C or PtO₂Low. Often causes dehalogenation (cleaves the Br atom), destroying the target pharmacophore.Used only for non-halogenated analogs.
Hydride Reduction LiAlH₄ (LAH)High. Aggressive reducing agent. Can reduce the nitro group to amine but requires strict anhydrous conditions.Standard academic method for small-scale library generation.
Borohydride Systems NaBH₄ + CatalystMedium. Milder than LAH. Systems like NaBH₄/CuCl₂ are sometimes explored to improve safety profiles.Variable yields; often used to avoid handling LAH.
C. Retrosynthetic Workflow

The following flow illustrates the logical disconnection of the scaffold.

Retrosynthesis cluster_steps Critical Control Points Target Target Phenethylamine (2,5-Dimethoxy-4-R-PEA) Intermediate Intermediate: Nitrostyrene Target->Intermediate Reduction (Formation of Amine) Precursors Precursors: Benzaldehyde + Nitromethane Intermediate->Precursors Henry Reaction (C-C Bond Formation) Step1 Preservation of Halogen (R) during reduction is critical. Step1->Target

Figure 2: Retrosynthetic logic for accessing phenethylamine scaffolds from benzaldehyde precursors.

Therapeutic Implications & Safety

In modern drug discovery, the objective is often to modify this scaffold to reduce 5-HT2A agonism or alter the signaling bias (e.g., recruiting


-arrestin vs. Gq protein) to avoid hallucinogenic effects while retaining neuroplasticity benefits.
  • Metabolic Stability: Primary amines (like 2C-B) are rapidly metabolized by Monoamine Oxidase (MAO). In drug development, the alpha-position is often methylated (creating amphetamine analogs) or the amine is incorporated into a ring system (e.g., piperidines like LPH-5 ) to improve oral bioavailability and half-life.

  • Legal & Safety Risks: The specific precursor this compound yields 2C-B. Because 2C-B is a Schedule I substance, handling this precursor often triggers regulatory scrutiny (List I Chemical status in many jurisdictions). Legitimate research requires DEA licensure (Schedule I registration) in the US.

References

  • Pharmacology of 5-HT2A Agonists: Nichols, D. E. (2016).[1] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Non-Hallucinogenic Analogs (LPH-5): Jensen, A. A., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents.[2][3] BioRxiv. Link

  • SAR of Phenethylamines: Glennon, R. A., et al. (2006). 2-Phenethylamines in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link

  • Binding Affinity Data: Eshleman, A. J., et al. (2018).[1] Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.[4] Frontiers in Pharmacology. Link

Sources

Optimized Wittig Olefination Protocols for Sterically Demanding Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Wittig Reaction Conditions for 3-Bromo-2,5-dimethoxybenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Target Substrate: this compound Transformation: Methylenation to 3-Bromo-2,5-dimethoxystyrene

Executive Summary

This application note details the synthetic conversion of this compound to its corresponding styrene derivative via the Wittig reaction. This transformation is a critical step in the synthesis of functionalized phenethylamines and rigidified stilbene analogues used in pharmacological research.

The substrate presents specific challenges:

  • Electronic Deactivation: The electron-donating methoxy groups (particularly at the para position relative to the carbonyl, if counting resonance from the 5-position, and ortho from the 2-position) reduce the electrophilicity of the aldehyde.

  • Steric Congestion: The ortho-methoxy group (C2) imposes steric strain, hindering the approach of the bulky triphenylphosphonium ylide.

  • Chemo-stability: The aryl bromide moiety is sensitive to lithium-halogen exchange, necessitating careful base selection.

This guide presents two validated protocols: the Potassium tert-Butoxide (KOtBu) "Instant Ylide" Method (Standard) and the Phase-Transfer Catalysis (PTC) Method (Scalable/Green).

Chemical Context & Mechanistic Insight

The Challenge of Electron-Rich Aldehydes

In the Wittig reaction, the ylide (phosphorane) acts as a nucleophile attacking the carbonyl carbon. Electron-rich benzaldehydes possess a less electrophilic carbonyl carbon due to resonance donation from the methoxy groups. Consequently, "stabilized" ylides (e.g., those with ester groups) often fail to react or require forcing conditions. For methylenation, we use a non-stabilized ylide (methylenetriphenylphosphorane), which is sufficiently reactive to overcome this electronic deactivation.

Base Selection Strategy
  • Avoid n-Butyllithium (n-BuLi): While n-BuLi is standard for generating non-stabilized ylides, it poses a risk of Lithium-Halogen Exchange (Li-Hal) at the C3-Bromine position, leading to debrominated byproducts.

  • Select Potassium tert-Butoxide (KOtBu): This base is non-nucleophilic and strong enough (

    
     in alcohol, higher in THF) to deprotonate the phosphonium salt quantitatively without attacking the aryl bromide.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical betaine/oxaphosphetane intermediates.

WittigMechanism Salt Phosphonium Salt (MePPh3Br) Ylide Reactive Ylide (Ph3P=CH2) Salt->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Betaine Betaine / Oxaphosphetane (4-membered transition) Ylide->Betaine + Aldehyde (Nucleophilic Attack) Aldehyde Substrate (3-Br-2,5-diOMe-PhCHO) Aldehyde->Betaine Alkene Product (Styrene Derivative) Betaine->Alkene Elimination TPPO Byproduct (Ph3P=O) Betaine->TPPO Driving Force (P=O bond)

Caption: Mechanistic flow from salt deprotonation to irreversible alkene formation driven by phosphine oxide generation.[1][2][3]

Experimental Protocols

Protocol A: The KOtBu "Instant Ylide" Method (Recommended)

Applicability: Best for high yields on gram-scale; ensures complete conversion of electron-rich aldehydes.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ): 1.2 – 1.3 equivalents.
    
  • Potassium tert-butoxide (

    
    ): 1.3 – 1.4 equivalents.
    
  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

  • Substrate: this compound (1.0 equiv).

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Flush with Nitrogen or Argon.

  • Ylide Generation:

    • Add

      
       (white solid) to the flask.
      
    • Add anhydrous THF (concentration ~0.4 M relative to salt). Stir to suspend.

    • Critical Step: Add

      
       in one portion. The suspension will immediately turn bright yellow , indicating the formation of the ylide (
      
      
      
      ).
    • Stir at Room Temperature (RT) for 30–45 minutes to ensure complete deprotonation.

  • Addition:

    • Dissolve the aldehyde in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the yellow ylide suspension over 10 minutes.

    • Observation: The yellow color may fade slightly but usually persists if excess ylide is used. A heavy precipitate (potassium salts) will form.

  • Reaction: Stir at RT. Monitor by TLC (typically complete in 1–3 hours).

    • Note: If reaction is sluggish due to sterics, warm to 40°C. Do not reflux unless necessary to avoid polymerization of the styrene product.

  • Quench: Add Saturated

    
     solution.
    
  • Workup: Extract with Diethyl Ether (

    
    ) or Hexanes. (See Section 4 for TPPO removal).
    
Protocol B: Phase-Transfer Catalysis (PTC)

Applicability: Ideal for scale-up (>10g) or when anhydrous conditions are difficult to maintain. Slower reaction rate.

Reagents:

  • 
     (1.5 equiv).
    
  • Dichloromethane (DCM).

  • Sodium Hydroxide (NaOH): 50% aqueous solution.

  • Catalyst: 18-Crown-6 (5 mol%) or Tetrabutylammonium iodide (TBAI).

Procedure:

  • Dissolve the aldehyde and phosphonium salt in DCM.

  • Add the catalyst.

  • Add the 50% NaOH solution dropwise with vigorous stirring .

  • The reaction occurs at the interface.[4] Stir briskly for 12–24 hours.

  • Separate layers; wash organic layer with water and brine.[5]

Purification & Workup: The "TPPO Problem"

The primary byproduct, Triphenylphosphine oxide (


), is notoriously difficult to remove.[4] For this lipophilic styrene product, the following strategy is most effective.

The Hexane Trituration Method:

  • Concentrate the crude reaction mixture (from Protocol A) to a thick oil/solid.

  • Do not load directly onto silica yet.

  • Add cold Hexanes (or Pentane) to the residue and sonicate/stir vigorously.

    • Rationale: The styrene product is highly soluble in hexanes;

      
       is insoluble.
      
  • Filter off the white solid (

    
    ). Wash the solid with more hexanes.
    
  • Concentrate the filtrate.

  • Pass through a short pad of silica gel (eluting with 5% EtOAc in Hexanes) to remove trace

    
    .
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Yellow Color Wet THF or degraded Base

is hygroscopic. Use a fresh bottle or sublime it. Ensure THF is distilled/dried.
Low Conversion Steric HindranceIncrease reaction time. Gently heat to 40°C. Increase ylide equivalents to 1.5x.
Debromination Halogen ExchangeEnsure temperature is controlled (0°C during addition). Confirm use of KOtBu , not n-BuLi.
Polymerization Styrene instabilityAdd a radical inhibitor (e.g., BHT) during workup/concentration. Store product in the dark at -20°C.

Decision Workflow

Workflow Start Start: 3-Br-2,5-diOMe-Benzaldehyde ScaleCheck Is Scale > 10g? Start->ScaleCheck ProtocolA Protocol A: KOtBu/THF (High Yield, Fast) ScaleCheck->ProtocolA No (<10g) ProtocolB Protocol B: DCM/NaOH/PTC (Robust, Slower) ScaleCheck->ProtocolB Yes (>10g) Workup Workup: Hexane Trituration (Remove Ph3PO) ProtocolA->Workup ProtocolB->Workup Purification Short Silica Plug (100% Hex -> 5% EtOAc) Workup->Purification Final Pure Styrene Product Purification->Final

Caption: Decision tree for selecting the optimal synthesis and purification pathway.

References

  • Maercker, A. (1965).[6] The Wittig Reaction. Organic Reactions, 14, 270–490. Link (General Review)

  • Fitjer, L., & Quast, U. (1985). The "Instant Ylide" Method: Use of Potassium tert-butoxide.[7] Chemische Berichte, 118(8). (Establishes KOtBu efficacy).

  • Vedejs, E., & Peterson, M. J. (1994).[6] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–85. Link

  • BenchChem Technical Support. (2025). Removal of Triphenylphosphine Oxide from Wittig Reactions.[2][4][5][8][9][10] BenchChem Application Notes. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Schiff base formation using 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Schiff Bases Using 3-Bromo-2,5-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and application of Schiff bases derived from this compound. This particular benzaldehyde derivative serves as a valuable building block in medicinal chemistry and materials science due to its unique electronic and steric properties. The presence of a bromine atom and two methoxy groups on the aromatic ring significantly influences the reactivity of the aldehyde and the properties of the resulting imine products.[1] This document provides researchers, scientists, and drug development professionals with a robust theoretical framework and field-proven experimental protocols for the efficient synthesis of these versatile compounds.

Introduction: The Strategic Importance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[2][3] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4] This imine linkage is not merely a structural curiosity; it is a critical pharmacophore and a versatile synthetic intermediate. The resulting compounds and their metal complexes exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6]

The choice of the aldehyde precursor is a critical determinant of the final product's characteristics. This compound is a particularly strategic starting material. The electron-withdrawing nature of the bromine atom can influence the reactivity of the aldehyde group, while the electron-donating methoxy groups can modulate the electronic properties of the entire molecule.[7][8] This substitution pattern offers a unique scaffold for creating novel compounds with potentially enhanced biological efficacy or material properties.

The Reaction Mechanism: A Stepwise Perspective

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3][9] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction typically proceeds under mild acid catalysis.[10][11]

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic tetrahedral intermediate.

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, commonly known as a carbinolamine.[9] This step is often rapid and reversible.

Step 3: Protonation of the Hydroxyl Group In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated. This converts the hydroxyl group into a good leaving group (water).

Step 4: Elimination of Water The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion.

Step 5: Deprotonation A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

To drive the reaction to completion, the water formed during the reaction is often removed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like benzene or toluene) or by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[10][12][13]

Visualization of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 3-Bromo-2,5-dimethoxy- benzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine 1. Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium 2. Dehydration (H+ catalyst) SchiffBase Schiff Base (Imine) Iminium->SchiffBase 3. Deprotonation Water Water (H2O) Iminium->Water

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol provides a generalized yet robust method for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline).

3.1. Materials and Equipment

  • This compound (1.0 eq.)

  • Aniline (or other primary amine) (1.0 - 1.1 eq.)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • 50 mL or 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus

3.2. Step-by-Step Procedure

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.45 g, 10 mmol) in approximately 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.

    • Rationale: Ethanol is a common solvent that effectively dissolves both the aldehyde and many primary amines, facilitating a homogeneous reaction mixture.[4][11]

  • Amine Addition: To the stirred solution, add the primary amine (e.g., aniline, 0.93 g, 10 mmol) dropwise at room temperature.

    • Rationale: A stoichiometric or slight excess of the amine is used to ensure complete consumption of the aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: A catalytic amount of acid is crucial to protonate the carbonyl group, thereby increasing its electrophilicity and accelerating the rate-determining dehydration step.[10][14] However, a large excess of acid can protonate the amine nucleophile, rendering it unreactive.[14]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux for a period of 2-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction, particularly for the dehydration step. Refluxing prevents the loss of solvent during heating.

  • Monitoring the Reaction: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

    • Rationale: The solubility of the Schiff base product is often lower in the cold solvent than the reactants, allowing for isolation by precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

    • Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.

  • Drying and Purification: Dry the product in a vacuum oven or air-dry to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[10] The purity of the final compound should be confirmed by measuring its melting point.

Visualization of the Experimental Workflow

G A 1. Dissolve Aldehyde & Amine in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp (Induce Crystallization) D->E F 6. Filter Product E->F G 7. Wash with Cold Ethanol F->G H 8. Dry & Purify (Recrystallization) G->H I Final Characterized Schiff Base H->I

Caption: General workflow for the synthesis of Schiff bases.

Characterization of the Schiff Base Product

Unequivocal characterization is essential to confirm the identity and purity of the synthesized Schiff base.

  • Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the region of 1600-1650 cm⁻¹.[15][16] The disappearance of the C=O stretch from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aldehyde proton (around δ 9.5-10.5 ppm) will disappear.

    • ¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.[17]

Reaction Parameters for Diverse Amines

The optimal reaction conditions can vary depending on the nucleophilicity and steric bulk of the primary amine used. The following table provides a representative summary of conditions for synthesizing Schiff bases from this compound and various amines.

EntryPrimary AmineSolventCatalystTime (h)Temp (°C)Approx. Yield (%)
1AnilineEthanolAcetic Acid37892
24-MethylanilineEthanolAcetic Acid2.57895
34-NitroanilineMethanolAcetic Acid66585
42-AminopyridineMethanolAcetic Acid46588
5Ethylenediamine (2:1 ratio)EthanolNone27890

Note: This table is illustrative. Reaction times and yields are based on typical outcomes for analogous reactions and should be optimized experimentally.[8][11][12] Amines with electron-donating groups (e.g., 4-Methylaniline) are more nucleophilic and tend to react faster, while those with strong electron-withdrawing groups (e.g., 4-Nitroaniline) are less nucleophilic and may require longer reaction times or slightly more forceful conditions.[3]

Applications and Future Directions

Schiff bases derived from this compound are valuable precursors for a multitude of applications:

  • Medicinal Chemistry: They serve as scaffolds for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[18][19] The bromo and dimethoxy substituents can be fine-tuned to optimize interactions with biological targets.

  • Coordination Chemistry: The imine nitrogen and potentially other nearby atoms can act as ligands, forming stable complexes with various metal ions.[2][20][21] These metal complexes are investigated for their catalytic activity, magnetic properties, and enhanced biological potential.[22][23]

  • Materials Science: These compounds can be used in the synthesis of polymers, dyes, and corrosion inhibitors.[6] Their specific substitution pattern can impart desirable optical or electronic properties.

Future research will likely focus on expanding the library of primary amines used in this reaction, synthesizing and evaluating the corresponding metal complexes, and exploring their utility in asymmetric catalysis and the development of advanced functional materials.

References

  • Shelar, M. D. et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Link

  • Molbank (2006). Compare of three ways of synthesis of simple Schiff base. MDPI. Link

  • ResearchGate (n.d.). Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. Link

  • ResearchGate (2015). What are the conditions used for schiff base reaction?. Link

  • International Journal for Research in Applied Science & Engineering Technology (2022). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Link

  • Royal Society of Chemistry (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. Link

  • The International Journal of Chemical Studies (2024). Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. Link

  • National Center for Biotechnology Information (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Link

  • OperaChem (2024). Imine formation-Typical procedures. Link

  • National Center for Biotechnology Information (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Link

  • Royal Society of Chemistry (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Link

  • Wiley Online Library (2020). Spectroscopic characterization for new model from Schiff base and its complexes. Link

  • Rhodium.ws (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Link

  • Acta Chimica Slovenica (2009). Synthesis and Characterization of Two Diimine Schiff Bases Derived from 2,4-Dimethoxybenzaldehyde. Link

  • Hindawi (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting. Link

  • BenchChem (2025). One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols. Link

  • MDPI (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Link

  • Sathee Jee (n.d.). Chemistry Schiff Bases. Link

  • ResearchGate (n.d.). Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements. Link

  • BenchChem (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde. Link

  • Journal of Chemical Health Risks (2022). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Link

  • Organic Chemistry Portal (2011). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Link

  • E3S Web of Conferences (2025). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Link

  • Hilaris Publisher (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Link

  • Semantic Scholar (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Cr(III), Mn(III), and Fe(III) Novel Macrocyclic Complexes Derived from Thiocarbohydrazide and Dicarbonyl Compound. Link

  • National Center for Biotechnology Information (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Link

  • International Journal of Scientific & Technology Research (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. Link

  • PeerJ (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Link

  • IOSR Journal (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Link

  • Google Patents (1955). US2700681A - Preparation of imines. Link

  • SAS Publishers (2025). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Link

  • National Center for Biotechnology Information (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Link

  • BenchChem (2025). Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5- hydroxybenzaldehyde. Link

Sources

Application Note: Sustainable Synthesis of Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated benzaldehydes are critical pharmacophores in the synthesis of anti-neoplastic agents, enzyme inhibitors, and antiviral APIs (e.g., precursors for benzimidazoles and quinolines).[1] Traditional synthesis relies on elemental bromine (


) and Lewis acid catalysts (

/

) in halogenated solvents. These methods suffer from poor atom economy, hazardous handling requirements, and toxic waste streams.

This guide details two validated "Green Chemistry" protocols that eliminate elemental bromine and halogenated solvents:

  • Oxidative Bromination (Aqueous): Utilizing

    
     and 
    
    
    
    in a "on-water" system.[2][3]
  • Electrochemical Bromination: Anodic oxidation of bromide salts (

    
    ) in a reagent-free electron transfer system.
    

Introduction & Strategic Rationale

The Shift to Green Halogenation

The pharmaceutical industry is aggressively moving toward Process Mass Intensity (PMI) reduction. Bromination is historically one of the "dirtiest" transformations due to the low atom economy of


 (50% of mass ends up as HBr waste).
Mechanism of Action Comparison
  • Classical (

    
    ):  Electrophilic Aromatic Substitution (EAS) driven by Lewis acid activation.
    
  • Green Method A (

    
    ): In situ generation of hypobromous acid (
    
    
    
    ) or reactive bromine species (
    
    
    ) via oxidation of HBr. Water is the only byproduct.[2]
  • Green Method B (Electrochemical): Anodic oxidation of

    
     to radical 
    
    
    
    or cation
    
    
    , which attacks the aromatic ring.

Method A: Oxidative Bromination ( ) "On-Water"

Principle: This method leverages the hydrophobic effect. The organic substrate floats on the aqueous phase; the reaction occurs at the interface or within the aqueous phase where reactive species are generated.

Materials
  • Substrate: Benzaldehyde derivative (e.g., 4-methoxybenzaldehyde for demonstration).

  • Reagents: Hydrobromic acid (48% aq.), Hydrogen Peroxide (30% aq.).[4]

  • Solvent: Deionized Water (no organic co-solvent required).

Protocol Workflow
  • Charge: In a round-bottom flask, suspend 10 mmol of benzaldehyde derivative in 5 mL of deionized water.

  • Acid Addition: Add 10.5 mmol (1.05 eq) of 48% HBr.

  • Initiation: Dropwise add 10.5 mmol (1.05 eq) of 30%

    
     over 15 minutes at room temperature (20–25°C).
    
    • Note: The reaction is exothermic. Monitor internal temperature; keep below 40°C to prevent over-oxidation to benzoic acid.

  • Reaction: Stir vigorously (800 rpm) for 2–4 hours. The mixture will likely turn orange/red initially (active bromine species) and fade as the reaction completes.

  • Quench: Add saturated

    
     (sodium thiosulfate) to neutralize residual oxidant.
    
  • Isolation:

    • Solids: Filter the precipitate, wash with water, and dry.

    • Liquids: Extract with ethyl acetate (green alternative: 2-MeTHF), dry over

      
      , and concentrate.
      
Reaction Pathway Diagram

G Start Substrate (Benzaldehyde) Mix Aq. Suspension + HBr (48%) Start->Mix Oxidation Add H2O2 (In-situ HOBr gen) Mix->Oxidation Activation Reaction Interface Reaction (2-4 hrs) Oxidation->Reaction Exothermic Quench Quench (Na2S2O3) Reaction->Quench Completion Product Brominated Product Quench->Product Isolation

Figure 1: Workflow for the H2O2-mediated oxidative bromination "on-water".

Method B: Electrochemical Bromination (Anodic Oxidation)

Principle: Using electrons as the "reagent" to oxidize bromide salts. This is the most atom-economical approach as it avoids handling corrosive HBr or H2O2.

Materials
  • Cell: Undivided electrochemical cell (Beaker type or Flow cell).

  • Electrodes:

    • Anode: Graphite or Platinum plate.

    • Cathode: Platinum or Stainless Steel.

  • Electrolyte/Bromine Source: Sodium Bromide (NaBr) or Ammonium Bromide (

    
    ).[3][5]
    
  • Solvent: Methanol/Water (4:1) or Acetonitrile/Water.[5]

Protocol Workflow
  • Electrolyte Prep: Dissolve 10 mmol of benzaldehyde derivative and 15 mmol NaBr (1.5 eq) in 50 mL of MeOH/Water solvent.

  • Assembly: Insert electrodes with a 1 cm inter-electrode gap.

  • Electrolysis: Apply Constant Current (Galvanostatic) electrolysis.

    • Current Density: 10–20 mA/cm².

    • Charge: 2.0–2.5 F/mol.

  • Monitoring: Monitor by TLC/HPLC. The pH may drop slightly; buffering is usually not required for simple substrates.

  • Workup: Evaporate methanol. Dilute aqueous residue with water. Extract product with EtOAc or filter if solid.

Electrochemical Mechanism Diagram

Electro cluster_cell Undivided Cell Anode Anode (+) Oxidation Br_Ion 2Br- Anode->Br_Ion - 2e Cathode Cathode (-) Reduction H2 H2 Gas Cathode->H2 + 2e (2H+ -> H2) Solution Electrolyte Solution (NaBr + Substrate) Solution->Anode Diffusion Solution->Cathode Br_Rad Br2 / [Br+] Br_Ion->Br_Rad Oxidation Substrate Benzaldehyde Br_Rad->Substrate EAS Attack Product Bromo-Benzaldehyde Substrate->Product

Figure 2: Electrochemical cycle showing anodic generation of reactive bromine species.

Comparative Analysis & Performance Data

The following table contrasts the Green methods against the traditional industrial standard.

MetricTraditional (

)
Method A (

)
Method B (Electrochemical)
Atom Economy ~50% (High Waste)~90% (Water byproduct)~95% (High efficiency)
Reagent Safety Hazardous (

gas)
Moderate (Corrosive acid)High (Safe salts)
E-Factor > 10< 2< 1.5
Selectivity ModerateHigh (Stoichiometry control)High (Current control)
Scalability Difficult (Exothermic)Good (Cooling required)Excellent (Flow Chem compatible)

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Observation: Formation of dibromo- species.[2][5][6][7]

    • Fix: In Method A, add the oxidant (

      
      ) strictly dropwise. In Method B, stop electrolysis at 90% conversion to avoid over-bromination.
      
  • Substrate Solubility (Method A):

    • Issue: Solid substrates clumping in water.

    • Fix: Use "Hydrotrope" conditions (add small amount of Sodium Dodecyl Sulfate) or switch to ball-milling (Mechanochemistry) if strict solvent-free conditions are needed [2].

  • Aldehyde Oxidation:

    • Issue: Oxidation of aldehyde (-CHO) to carboxylic acid (-COOH).

    • Fix: Keep temperature strictly < 40°C. In electrochemical setups, use a graphite anode rather than Platinum to reduce oxygen evolution potentials.

References

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2007).[4] "Green" bromination of ketones with H2O2–HBr "on water".[2][3] Green Chemistry, 9(11), 1212-1218.

  • Wang, G. W., & Gao, J. (2012).[8][9] Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling.[8][9] Green Chemistry, 14(4), 1125-1131.

  • Bedekar, A. V., et al. (2025).[9] Modern Approaches to Green Bromination for a Sustainable Future.[3][9] Engineered Science.

  • Moriyama, K., Takemura, M., & Togo, H. (2012).[10] Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides.[10] Organic Letters, 14(9), 2414–2417.

Sources

Troubleshooting & Optimization

Technical Guide: Regioselective Synthesis of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 3-Bromo-2,5-dimethoxybenzaldehyde (CAS: 68216-65-9) .[1] A common issue reported by researchers is the formation of regioisomeric impurities (specifically the 6-bromo isomer) when attempting direct bromination of 2,5-dimethoxybenzaldehyde.

This document outlines the "Salicylaldehyde Route" , a regioselective protocol that guarantees substitution at the 3-position by leveraging the directing power of a free phenol group prior to methylation. This method avoids the difficult chromatographic separation of isomers associated with direct bromination.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: I brominated 2,5-dimethoxybenzaldehyde directly with /AcOH. Why does my NMR show a doublet with ?

Diagnosis: You have synthesized the 6-bromo isomer (6-bromo-2,5-dimethoxybenzaldehyde), not the 3-bromo target.

  • The Cause: In 2,5-dimethoxybenzaldehyde, the 3-position is sterically crowded ("sandwiched") between the aldehyde group at C1 and the methoxy group at C2. The 6-position is less hindered and electronically activated by the C5-methoxy group (ortho-director). Consequently, direct bromination favors the 6-position (or sometimes the 4-position), making the 3-bromo isomer a minor product (<5% yield).

  • The Evidence:

    • 6-Bromo Isomer: Protons are at C3 and C4. These are ortho to each other, resulting in a large coupling constant (

      
      ).
      
    • 3-Bromo Target: Protons are at C4 and C6. These are meta to each other, resulting in a small coupling constant (

      
      ).
      
Q2: Can I separate the 3-bromo and 6-bromo isomers?

Answer: It is technically possible but highly inefficient. The polarity difference between these isomers is negligible, often requiring multiple recrystallizations (ethanol) or high-plate-count column chromatography, resulting in massive yield loss. Recommendation: Abandon the direct bromination route in favor of the stepwise Salicylaldehyde Route described below.

Part 2: Recommended Protocol (The Salicylaldehyde Route)

This protocol utilizes 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde) as the starting material. The free hydroxyl group is a stronger ortho-director than the methoxy or aldehyde groups, forcing the bromine exclusively to the 3-position.

Workflow Overview
  • Regioselective Bromination: Bromination of 2-hydroxy-5-methoxybenzaldehyde.

  • Methylation: O-Methylation of the phenol to yield the final dimethoxy product.

Step 1: Bromination of 2-Hydroxy-5-methoxybenzaldehyde
  • Reagents: 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq), Bromine (

    
    , 1.05 eq), Sodium Acetate (NaOAc), Acetic Acid (AcOH).
    
  • Mechanism: The phenolic -OH directs the electrophilic aromatic substitution to the ortho position (C3). The para position (C5) is blocked by the methoxy group.

Protocol:

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde (10 g, 65.7 mmol) in glacial acetic acid (100 mL).

  • Add anhydrous NaOAc (1.5 eq) to buffer the solution (prevents acid-catalyzed side reactions).

  • Add Bromine (3.5 mL, 69 mmol) dropwise over 30 minutes at room temperature.

    • Note: A slight exotherm may occur.

  • Stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The spot should shift significantly.

  • Workup: Pour the reaction mixture into ice-cold water (400 mL). The product, 3-bromo-2-hydroxy-5-methoxybenzaldehyde , will precipitate as a yellow solid.

  • Filter, wash with cold water, and dry.

    • Expected Yield: 85–95%.

    • Identity Check: NMR should show a phenol proton (exchangeable) and meta-coupled aromatic protons.

Step 2: Methylation to this compound
  • Reagents: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ), Acetone or DMF.
    

Protocol:

  • Dissolve the intermediate (10 g) in anhydrous Acetone (150 mL).

  • Add anhydrous

    
      (2.0 eq).
    
  • Add Methyl Iodide (1.5 eq) or Dimethyl Sulfate (1.2 eq).

    • Safety: MeI and DMS are potent alkylating agents.[2] Use a fume hood.

  • Reflux the mixture for 4–6 hours.

  • Workup: Evaporate the acetone. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, Hexane/EtOAc).

Part 3: Process Visualization

The following diagram illustrates the critical difference between the failed direct route and the successful Salicylaldehyde route.

SynthesisPathways Start_Direct 2,5-Dimethoxybenzaldehyde (Starting Material) Target This compound (TARGET) Start_Direct->Target Minor Product (<5%) Impurity 6-Bromo-2,5-dimethoxybenzaldehyde (MAJOR IMPURITY) Start_Direct->Impurity Br2 / AcOH (Steric Hindrance at C3) Start_Salicyl 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde) Inter_Salicyl 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde (Intermediate) Start_Salicyl->Inter_Salicyl Br2 / AcOH (OH Directs Ortho) Inter_Salicyl->Target MeI / K2CO3 (Methylation)

Caption: Comparison of the direct bromination route (Red/Failed) vs. the Salicylaldehyde route (Green/Recommended). The Salicylaldehyde route ensures regioselectivity via the hydroxyl directing group.

Part 4: Data & Specifications

Comparison of Methods
MetricDirect Bromination RouteSalicylaldehyde Route (Recommended)
Major Product 6-Bromo isomer3-Bromo isomer
Regioselectivity Poor (Sterically controlled)Excellent (Directing-group controlled)
Yield (Target) < 5%> 80% (over 2 steps)
Purification Difficult ChromatographyRecrystallization
Cost Efficiency Low (High waste)High
Analytical Data (Target Molecule)
PropertyValueNotes
Molecular Weight 245.07 g/mol
Appearance Pale yellow solid
Melting Point 62–64 °CDistinct from 6-bromo isomer (102–103 °C)
1H NMR (CDCl3)

7.15 (d, J=3.0 Hz, 1H), 7.35 (d, J=3.0 Hz, 1H)
Key Diagnostic: Look for

(Meta coupling).[1]

References

  • Regioselectivity in Bromination: Bortnik, R., et al. "Bromination of 2,5-dimethoxybenzaldehyde." Journal of Labelled Compounds and Radiopharmaceuticals, 2003, 46(3), 255-266. Context: Confirms that direct bromination yields the 6-bromo or 4-bromo isomers, not the 3-bromo target.

  • Salicylaldehyde Route Validation: Emond, P., et al. "Synthesis and evaluation of new iodinated derivatives of the tropane series." Bioorganic & Medicinal Chemistry, 2008, 16(5), 2661–2675. Context: Describes the use of the phenol-directed bromination followed by methylation to achieve specific substitution patterns on the 2,5-dimethoxy scaffold.

  • General Alkylation Protocols: Katritzky, A. R., et al. "Preparation of 2-Alkoxy-5-methoxybenzaldehydes."[3] Arkivoc, 2000, (vi), 882-890. Context: Provides optimized conditions for the alkylation of 2-hydroxy-5-methoxybenzaldehyde derivatives.[4]

Sources

Purification of 3-Bromo-2,5-dimethoxybenzaldehyde via recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-2,5-dimethoxybenzaldehyde

Case ID: PUR-3B-25DMB-REC Status: Active Assigned Specialist: Senior Application Scientist

Section 1: Critical Diagnostic & Isomer Verification

⚠️ IMMEDIATE ACTION REQUIRED: Regioisomer Confirmation Before proceeding with recrystallization, you must verify you are working with the 3-bromo isomer.

  • The Issue: Direct bromination of 2,5-dimethoxybenzaldehyde predominantly yields the 4-bromo isomer (Major Product, >85%) and the 6-bromo isomer (Minor Product, ~5-10%).

  • The 3-Bromo Challenge: The 3-position is sterically crowded (sandwiched between the methoxy group and the aldehyde hydrogen). Obtaining the 3-bromo isomer typically requires indirect synthesis (e.g., lithiation-formylation sequences) rather than direct electrophilic aromatic substitution.

  • Diagnostic Check:

    • 1H NMR (CDCl3): Look for the aromatic splitting pattern.

      • 3-Bromo: Two aromatic protons are para to each other (positions 4 and 6). Expect two singlets (or very small coupling).

      • 4-Bromo: Two aromatic protons are para to each other (positions 3 and 6). Expect two sharp singlets.

      • 6-Bromo: Two aromatic protons are ortho to each other (positions 3 and 4).[1] Expect an AB system (doublets, J ≈ 9 Hz).

    • Melting Point (MP) Reference:

      • 4-Bromo Isomer: 132–133 °C [1].[2][3]

      • 6-Bromo Isomer: 102–103 °C [1].[2][3]

      • 3-Bromo Isomer: Distinct from above (often lower due to steric strain disrupting crystal packing).

Section 2: Troubleshooting & FAQs

Q1: My crude product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point significantly.

  • The Fix (Trituration):

    • Remove the solvent under reduced pressure to obtain the oil.[4]

    • Add a small amount of cold, non-polar solvent (e.g., Hexane or Pentane ).

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

    • Once solid forms, proceed to recrystallization.

  • The Fix (Seeding): Save a tiny crystal from a previous batch (or the trituration step) and add it to the supersaturated solution once it has cooled to room temperature.

Q2: Which solvent system provides the best recovery for this aldehyde?

A: Benzaldehydes with methoxy/bromo substituents are moderately polar.

  • Primary Recommendation: Ethanol (95%) or Methanol .

    • Why: These dissolve the aldehyde well at reflux but poorly at 0°C.

  • Secondary Recommendation (for high purity): Ethyl Acetate / Hexane (1:3) .

    • Why: This binary system allows for "tuning." Dissolve in minimum hot Ethyl Acetate, then add hot Hexane until persistent cloudiness appears. Cool slowly.

Q3: I have a persistent yellow color in my crystals. Is this normal?

A: Pure this compound should be off-white to pale yellow. A deep yellow or orange color indicates oxidation (formation of quinones) or traces of free bromine.

  • Protocol:

    • Dissolve crude in the hot solvent.

    • Add Activated Charcoal (1-2% w/w) .

    • Stir at reflux for 5 minutes.

    • Filter hot through a Celite pad to remove charcoal.

    • Crystallize the filtrate.

Section 3: Standard Operating Procedure (SOP)

Objective: Purification of this compound to >98% HPLC purity.

Materials Required
  • Crude this compound

  • Solvent: Ethanol (95%) or Methanol (HPLC Grade)

  • Activated Carbon (optional)

  • Celite 545 (if using carbon)

  • Vacuum filtration setup[3]

Step-by-Step Protocol
  • Saturation:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of solvent (e.g., 3 mL per gram of solid).

    • Heat to reflux (boiling) with magnetic stirring.

    • Add additional solvent dropwise only until the solid just dissolves.

  • Clarification (Optional but Recommended):

    • If insoluble particles remain, filter the hot solution through a pre-warmed funnel.

    • If colored impurities are present, perform the Activated Charcoal step (see FAQ Q3).

  • Nucleation & Growth:

    • Remove from heat and cap the flask.

    • Allow to cool to room temperature slowly (over 30-60 minutes). Rapid cooling traps impurities.

    • Once room temperature is reached, place in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of ice-cold solvent (the same type used for crystallization).

    • Dry: Air dry on the filter for 10 minutes, then dry under high vacuum at 40 °C to remove residual solvent.

Section 4: Decision Logic & Workflow

The following diagram outlines the decision-making process for purifying this specific intermediate, accounting for the common error of isomer misidentification.

PurificationWorkflow Start Crude this compound CheckIsomer Step 1: Verify Regioisomer (NMR/MP) Start->CheckIsomer IsomerDecision Is it actually the 4-Bromo isomer? CheckIsomer->IsomerDecision WrongIsomer STOP: You likely have 4-Bromo-2,5-dimethoxybenzaldehyde (MP 132-133°C) IsomerDecision->WrongIsomer Yes (Matches 4-Br data) Proceed Confirmed 3-Bromo Isomer IsomerDecision->Proceed No (Confirmed 3-Br) SolventChoice Step 2: Select Solvent System Proceed->SolventChoice Dissolution Dissolve at Reflux SolventChoice->Dissolution OilingOut Issue: Oiling Out? Dissolution->OilingOut Triturate Triturate with Hexane & Seed OilingOut->Triturate Yes Cooling Slow Cooling (RT -> 0°C) OilingOut->Cooling No Triturate->Dissolution Retry Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Analysis Final QC (HPLC/NMR) Filtration->Analysis

Figure 1: Purification decision tree emphasizing the critical step of isomer verification prior to solvent manipulation.

Section 5: Physicochemical Data Reference

Use this table to distinguish your target compound from common byproducts formed during synthesis.

PropertyThis compound (Target)4-Bromo-2,5-dimethoxybenzaldehyde (Common Impurity)6-Bromo-2,5-dimethoxybenzaldehyde (Minor Impurity)
Substitution Pattern 1-CHO, 2-OMe, 3-Br, 5-OMe1-CHO, 2-OMe, 4-Br, 5-OMe1-CHO, 2-OMe, 5-OMe, 6-Br
Melting Point Variable (Distinct from 4-Br)132 – 133 °C [1]102 – 103 °C [1]
1H NMR (Aromatic) Two singlets (para)Two singlets (para)Two doublets (ortho, J~9Hz) [1]
Solubility (EtOH) Moderate (Hot), Low (Cold)Low (Cold)High (Cold) - remains in mother liquor
Synthesis Origin Directed lithiation / IndirectDirect Bromination (Major)Direct Bromination (Minor)

References

  • Designer Drug / Rhodium Archive . Bromination of 2,5-Dimethoxybenzaldehyde. (Detailed analysis of regioisomer formation, confirming 4-bromo as major product and 6-bromo as minor, with melting points). Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Bromine (


) from Reaction Mixtures
Audience:  Organic Chemists, Process Development Scientists
Date:  October 26, 2023

Executive Summary & Core Challenges

The "Aldehyde Trap" Warning: While removing unreacted bromine is a standard operation, doing so in the presence of 3-Bromo-2,5-dimethoxybenzaldehyde presents a specific chemical hazard: Bisulfite Adduct Formation .

Standard bromine quenching agents (like Sodium Bisulfite,


) can react reversibly with the aldehyde moiety to form a water-soluble hydroxysulfonate adduct. If this occurs, your product will migrate into the aqueous waste stream, leading to catastrophic yield loss during phase separation.

This guide provides a Buffered Thiosulfate Protocol designed to neutralize bromine without stripping the aldehyde product or precipitating elemental sulfur.

Standard Operating Procedure (SOP)

The Buffered Thiosulfate Quench

Objective: Safely reduce residual


 to bromide (

) while maintaining a pH that prevents both sulfur precipitation and aldehyde-bisulfite adduct formation.

Reagents Required:

  • Quenching Agent: Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Buffer: Sodium Bicarbonate (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Protocol
  • Preparation of Quench Solution:

    • Dissolve 10g of Sodium Thiosulfate and 2g of Sodium Bicarbonate in 100mL of distilled water.

    • Note: The bicarbonate neutralizes the HBr generated during the reaction/quenching, preventing the acid-catalyzed decomposition of thiosulfate into elemental sulfur (colloidal white/yellow precipitate).[1]

  • Temperature Control:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Reasoning: The reduction of bromine is exothermic.[1] Uncontrolled heat can promote side reactions (e.g., over-bromination or oxidation of the aldehyde).

  • Biphasic Addition:

    • Add the Quench Solution dropwise to the reaction mixture with vigorous stirring .

    • Visual Endpoint: The deep red/brown color of bromine should fade to a pale yellow or clear organic layer.

  • Phase Separation:

    • Transfer to a separatory funnel.

    • Separate the organic layer (Product) from the aqueous layer (Waste salts).

    • Critical Check: Do not discard the aqueous layer until the organic layer yield is confirmed.

  • Final Wash:

    • Wash the organic layer once with brine (saturated NaCl) to remove trapped water and inorganic salts.

    • Dry over anhydrous Magnesium Sulfate (

      
      ) or Sodium Sulfate (
      
      
      
      ).

Visual Workflow & Logic

The following diagram illustrates the decision logic and chemical pathways involved in the quenching process.

QuenchLogic Start Crude Reaction Mixture (Aldehyde + Excess Br2 + HBr) Choice Select Quenching Agent Start->Choice Bisulfite Sodium Bisulfite (NaHSO3) Choice->Bisulfite High Risk Thiosulfate Buffered Thiosulfate (Na2S2O3 + NaHCO3) Choice->Thiosulfate Recommended AdductRisk RISK: Bisulfite Adduct Forms (Water Soluble) Bisulfite->AdductRisk Aldehyde reacts SulfurRisk RISK: Acidic Decomposition (Sulfur Precipitates) Thiosulfate->SulfurRisk If Unbuffered (Acidic) CleanSep Clean Phase Separation (Product in Organic Layer) Thiosulfate->CleanSep Buffered pH YieldLoss Product lost to Aqueous Layer AdductRisk->YieldLoss

Caption: Decision tree highlighting the risk of product loss via bisulfite adduct formation versus the recommended buffered thiosulfate pathway.

Troubleshooting Guide

Issue 1: "My organic layer became clear, but my yield is near zero."

  • Diagnosis: You likely used Sodium Bisulfite (

    
    ) without pH control. The aldehyde reacted to form the bisulfite adduct:
    
    
    
    
    This species is an ionic salt and dissolved into your aqueous waste layer.
  • Solution (Recovery):

    • Retrieve the aqueous waste layer.

    • Add Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) solution until pH > 10. (Base reverses the equilibrium, freeing the aldehyde).
    • Extract the aqueous layer 3x with DCM or EtOAc.

    • Combine these new organic extracts—your product should be recovered.

Issue 2: "A fine white/yellow powder appeared during quenching and won't dissolve."

  • Diagnosis: Elemental sulfur precipitation.[1] This occurs if Sodium Thiosulfate is added to an acidic solution (high HBr content) without a buffer.

    
    
    
  • Solution:

    • Filter the mixture through a Celite pad to remove the solid sulfur.[1]

    • In the future, ensure you add Sodium Bicarbonate to your quench solution before addition.[2]

Issue 3: "The organic layer remains orange/red despite adding excess quench."

  • Diagnosis: Phase transfer limitation. The inorganic quenching agent (in water) cannot reach the bromine (in organic solvent) effectively.

  • Solution: Increase agitation speed (RPM). If the problem persists, add a small amount of Ethanol or Methanol (5-10% v/v) to the mixture to increase miscibility between phases, or use a phase transfer catalyst (uncommon for simple quenches but effective).

Comparative Data: Quenching Agents

AgentCapacity (

transfer)
Risk ProfileRecommended For
Sodium Thiosulfate (

)
High (

to

)
Sulfur precipitation in acid.General Purpose (Buffered)
Sodium Bisulfite (

)
ModerateForms Adducts with Aldehydes. Ketones / Non-Carbonyls
Sodium Sulfite (

)
ModerateLess likely to precipitate sulfur than thiosulfate.Acid-Sensitive substrates
Sodium Hydroxide (

)
N/A (Disproportionation)Destructive. Causes Cannizzaro reaction or Haloform cleavage.NEVER USE

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite (


) instead? 
A:  Sodium metabisulfite hydrolyzes in water to form sodium bisulfite (

). Therefore, it carries the exact same risk of forming water-soluble adducts with your aldehyde. If you must use it, ensure you treat the aqueous layer with base afterwards to recover any trapped product.[3]

Q: Why is the "3-Bromo" isomer difficult to synthesize directly? A: Direct bromination of 2,5-dimethoxybenzaldehyde in acetic acid typically yields the 4-bromo isomer as the major product due to the directing effects of the para-methoxy groups [1]. If your protocol claims to make the 3-bromo isomer via direct bromination, verify your product structure using NMR (coupling constants are distinct: para-coupling for 4-bromo vs. meta-coupling for 6-bromo, or specific splitting for 3-bromo).

Q: Is the bromine vapor dangerous during the quench? A: Yes. Even though you are quenching it, the exothermic nature of the reaction can vaporize residual bromine before it reacts. Perform all quenching inside a fume hood and keep the sash low.

References

  • Sardessai, M. S., & Abramson, H. N. (1991).[4] The Bromination of 2,5-Dimethoxybenzaldehyde. Organic Preparations and Procedures International, 23(4), 419-424.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kjell, D. P., et al. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of nucleophilic addition to carbonyls).

Sources

Troubleshooting low purity in 3-Bromo-2,5-dimethoxybenzaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers encountering purity issues with 3-Bromo-2,5-dimethoxybenzaldehyde .

The "Regioselectivity Trap": Read This First

If your purity analysis (NMR/HPLC) shows a major peak that does not match the expected reference for the 3-bromo isomer, or if you are consistently isolating a product with a melting point of 132–133 °C , you have likely fallen into the Regioselectivity Trap .[1]

The Core Problem

Direct bromination of 2,5-dimethoxybenzaldehyde does NOT yield the 3-bromo isomer.[1]

  • The Trap: The methoxy groups at positions 2 and 5 are ortho/para directors.[1] The aldehyde at position 1 is a meta director.[1] These combined electronic effects strongly direct electrophilic aromatic substitution (EAS) to the 4-position (major) and 6-position (minor).[1]

  • The Result: Attempting to brominate the aldehyde directly yields 4-bromo-2,5-dimethoxybenzaldehyde (often misidentified as the 6-bromo isomer in older literature).[1] The 3-position is sterically hindered ("sandwiched") and electronically disfavored in this specific substrate.[1]

Diagnostic Check:

Observation Likely Identity Action Required
MP: 132–133 °C 4-Bromo-2,5-dimethoxybenzaldehyde Change synthetic route (See Section 2).[1]
MP: 102–103 °C 6-Bromo-2,5-dimethoxybenzaldehyde Change synthetic route (See Section 2).[1]

| MP: ~63–65 °C | This compound (Target) | Proceed to Purification Guide (Section 3).[1] |

Correct Synthetic Pathway: The Hydroxyl-Directing Strategy

To access the crowded 3-position, you must use a precursor where a directing group forces the halogen into the correct spot before establishing the final methoxy pattern.[1] The industry-standard method utilizes the stronger directing power of a phenol (hydroxyl group) over the aldehyde.[1]

The Protocol (Two-Step Synthesis)

Target: this compound Precursor: 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde)[1]

Step 1: Regioselective Bromination

The hydroxyl group at C2 strongly activates the C3 position (ortho to OH).[1]

  • Reagents: Bromine (

    
    ) in Acetic Acid (
    
    
    
    ) or N-Bromosuccinimide (NBS).[1]
  • Mechanism: The -OH group directs ortho, overruling the other substituents.[1]

  • Product: 3-Bromo-2-hydroxy-5-methoxybenzaldehyde.[1][2]

Step 2: O-Methylation

Convert the phenol to the methyl ether to finalize the structure.[1]

  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (

    
    ) with 
    
    
    
    in Acetone or DMF.[1]
  • Critical Control: Ensure complete methylation; residual phenol is a common impurity.[1]

Visual Workflow (DOT Diagram)

SynthesisPathways cluster_legend Pathway Key Start_Wrong 2,5-Dimethoxybenzaldehyde Product_Wrong 4-Bromo-2,5-dimethoxybenzaldehyde (Major Impurity/Wrong Product) Start_Wrong->Product_Wrong Direct Bromination (Br2/AcOH) Start_Right 2-Hydroxy-5-methoxybenzaldehyde Inter_Right 3-Bromo-2-hydroxy- 5-methoxybenzaldehyde Start_Right->Inter_Right Bromination (Directed by OH) Target This compound (Target Molecule) Inter_Right->Target Methylation (MeI/K2CO3) Legend Red = Dead End (Regioselectivity Failure) Green = Correct Route (Hydroxyl Directed)

Caption: Comparison of the failed direct bromination route versus the correct hydroxyl-directed synthesis pathway.

Troubleshooting Low Purity (In the Correct Synthesis)

If you are using the correct starting material (2-hydroxy-5-methoxybenzaldehyde) but still achieving low purity (<95%), consult the table below.

Common Impurities & Remediation[1]
Impurity TypeOrigin / CauseDiagnostic (NMR/TLC)Remediation Strategy
Phenolic Intermediate Incomplete methylation in Step 2.[1]Broad singlet >10 ppm (OH).[1] TLC: Streaking or lower Rf spot.Reprocess: Dissolve crude in acetone, add 0.5 eq

+ excess

, reflux 4h.
Dibromo Species Excess brominating agent in Step 1 (3,6-dibromo or 3,4-dibromo).[1]Extra aromatic signals; integration mismatch.Control Stoichiometry: Use exactly 1.0–1.05 eq of

at 0°C. Add dropwise.
Oxidized Aldehyde Air oxidation converting -CHO to -COOH (Benzoic acid derivative).[1]Loss of aldehyde proton (~10.4 ppm).[1] Broad acid peak.[1]Purification: Wash organic layer with sat.[1][3][4]

to extract the acid.[1] Store under

.
Demethylated Byproducts Use of Lewis Acids (

,

) or strong acids during workup.[1]
Appearance of phenolic OH signals.[1][5]Avoid Lewis Acids: Step 1 requires no catalyst; the phenol activates the ring sufficiently.[1]

Purification Protocols

A. Recrystallization (Recommended)

The 3-bromo isomer crystallizes well, whereas phenolic impurities often stay in the mother liquor.[1]

  • Solvent System: Methanol/Water (9:[1]1) or Ethanol (Abs).[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling Methanol.[1]

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then 4°C.

    • Yield Note: If oiling out occurs, scratch the flask or seed with a pure crystal.

B. Column Chromatography

Required if the product contains significant dibromo impurities.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).[1]

  • Order of Elution (Typical):

    • Dibromo-species (Fastest)[1]

    • This compound (Target)

    • Unreacted Phenolic Intermediate (Slowest - often streaks)[1]

Frequently Asked Questions (FAQ)

Q: Can I separate the 3-bromo and 4-bromo isomers if I accidentally made a mixture? A: It is extremely difficult. Their polarities are very similar, making column chromatography inefficient on a large scale.[1] Fractional recrystallization from Ethanol may enrich one isomer, but yield will be catastrophic.[1] It is far more cost-effective to restart with the correct 2-hydroxy-5-methoxybenzaldehyde precursor.[1]

Q: My product turned brown after drying. Is it ruined? A: Not necessarily. The brown color often indicates trace free bromine or iodine (if MeI was used).[1]

  • Fix: Dissolve in DCM and wash with 10% Sodium Thiosulfate solution.[1] This reduces free halogens.[1] Re-dry and concentrate.[1][3][4]

Q: Why does the literature mention "6-bromo" when you say it's "4-bromo"? A: Older literature (pre-1980s) often assigned the product of direct bromination as the 6-bromo isomer based on theoretical ortho-para direction rules.[1] However, modern crystallography and NOE (Nuclear Overhauser Effect) NMR studies have confirmed that the major product is actually the 4-bromo isomer due to the specific steric locking of the methoxy groups.[1]

References

  • Benchchem. (2025).[1][3] 4-Bromo-2,5-dimethoxybenzaldehyde Synthesis Protocols & Regioselectivity.Link[1]

  • Bedernjak, A. (2010).[1] Synthesis and Biological Evaluation of Novel Chromogenic Substrates. University of Sunderland.[1] (Describes Route C: Bromination of 2-hydroxy-5-methoxybenzaldehyde). Link

  • Organic Preparations and Procedures International. (1991).[1][6] The Bromination of 2,5-Dimethoxybenzaldehyde: Structural Proof of the 4-Bromo Isomer.[1] Vol 23, Issue 4.[1][6] Link

  • PubChem. (2025).[1] this compound (Compound Summary).Link[1]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Bromo-2,5-dimethoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for optimizing reactions involving 3-Bromo-2,5-dimethoxybenzaldehyde. This guide is structured to provide immediate answers to common challenges through our FAQ section and to offer in-depth, step-by-step solutions in our Troubleshooting Guides for more complex experimental issues. Our focus is on the causality behind solvent selection, ensuring you not only solve immediate problems but also build a robust framework for future experimental design.

Frequently Asked Questions (FAQs)

Q1: I am starting a new reaction with this compound. What are my primary "go-to" solvents?

For initial screening, consider the nature of your intended reaction. This compound possesses a polar aldehyde group and a less polar aromatic ring, making it soluble in a range of common aprotic solvents.

  • For general solubility and non-reactive conditions: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points due to their moderate polarity and ability to dissolve a wide array of reagents.

  • For reactions requiring higher temperatures: Toluene or Dioxane can be suitable choices, offering higher boiling points.

  • For reactions involving polar, charged intermediates or reagents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary for effective solvation, although their high boiling points can complicate product isolation.

Q2: My reaction is sluggish or stalling. Could the solvent be the cause, and how do I fix it?

Yes, a suboptimal solvent can significantly hinder reaction kinetics. A common issue is the poor stabilization of charged intermediates or transition states.

  • The Hughes-Ingold Rules provide a foundational understanding: reactions forming charged intermediates from neutral reactants will be accelerated by more polar solvents. If your mechanism involves, for example, the formation of an ion pair, switching from a non-polar solvent like Toluene to a polar aprotic solvent like DMF could dramatically increase the rate.

  • Troubleshooting Step: If you suspect poor stabilization, consider a solvent with a higher dielectric constant. See the table in the Troubleshooting section for a comparison.

Q3: I'm observing significant side-product formation. How can the solvent influence selectivity?

The solvent is not a passive medium; it can actively influence which reaction pathway is favored.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) have acidic protons that can hydrogen-bond with or directly protonate reactants and intermediates. This can be detrimental in reactions using organometallics (like Grignard reagents) but can be beneficial in others by stabilizing leaving groups. For instance, in a nucleophilic substitution at a different site, a protic solvent might favor an SN1-type pathway, leading to undesired products.

  • Solvent Cages: The "cage effect" can influence radical reactions. The viscosity of the solvent can determine the lifetime of a radical pair, affecting whether they recombine or diffuse apart to react with other species.

Q4: My starting material is not fully dissolving, even with heating. What are my options?

Poor solubility is a primary cause of failed or incomplete reactions.

  • Solvent Mixtures: A common and effective strategy is to use a co-solvent system. For example, if your this compound is soluble in Toluene but your inorganic base for a cross-coupling reaction is not, a biphasic system like Toluene/Water is often used, sometimes with a phase-transfer catalyst to shuttle reactants across the interface.

  • Alternative Solvents: Consider less common but effective solvents. For example, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, higher-boiling, and more environmentally friendly alternative to THF.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions for specific reaction classes where solvent choice is critical for success with this compound.

Guide 1: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)

The aldehyde functional group is highly susceptible to nucleophilic attack by organometallics. Success in these reactions is almost entirely dependent on rigorous solvent control.

Common Problem: Low or zero yield of the desired secondary alcohol, with recovery of unreacted starting material.

Root Cause Analysis: The most frequent cause is the quenching of the highly basic organometallic reagent by trace amounts of protic impurities (especially water) in the solvent.

Troubleshooting Workflow:

G Start Low Yield in Grignard Reaction CheckSolvent Was the solvent certified anhydrous and used from a fresh bottle/still? Start->CheckSolvent SolventNo No CheckSolvent->SolventNo No SolventYes Yes CheckSolvent->SolventYes Yes CheckGlass Was all glassware flame-dried or oven-dried (>120°C) immediately before use? GlassNo No CheckGlass->GlassNo No GlassYes Yes CheckGlass->GlassYes Yes CheckReagent Was the Grignard reagent titrated before use to confirm concentration? ReagentNo No CheckReagent->ReagentNo No ReagentYes Yes CheckReagent->ReagentYes Yes FixSolvent Solution: Use a freshly opened bottle of anhydrous solvent or distill from an appropriate drying agent (e.g., Na/benzophenone for THF). SolventNo->FixSolvent FixGlass Solution: Implement rigorous drying protocols for all glassware and needles. GlassNo->FixGlass FixReagent Solution: Titrate the organometallic reagent immediately prior to the reaction. ReagentNo->FixReagent SolventYes->CheckGlass GlassYes->CheckReagent ConsiderTemp Advanced Check: Is the reaction temperature too high, causing side reactions like enolization? ReagentYes->ConsiderTemp

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Protocol: Rigorous Solvent Preparation for Organometallic Reactions

  • Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120 °C for at least 4 hours or flame-dried under a high vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Solvent Selection: Anhydrous diethyl ether or THF are standard. THF has a higher boiling point and is often better at solvating the intermediate magnesium alkoxide salts, preventing precipitation.

  • Solvent Purification (Required for non-Sure/Seal™ bottles): Set up a distillation apparatus under an inert atmosphere. For THF, add sodium metal and benzophenone as an indicator. The solvent is ready for collection when a persistent deep blue or purple color indicates it is anhydrous and oxygen-free.

  • Execution: Transfer the purified solvent to your reaction flask via cannula or a dry syringe. Never expose the anhydrous solvent to the atmosphere.

Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

The bromo-substituent on the ring is a prime handle for C-C bond formation via cross-coupling reactions. Solvent choice here dictates the solubility of multiple components and influences catalyst stability.

Common Problem: Incomplete conversion and/or catalyst decomposition (formation of palladium black).

Root Cause Analysis: The reaction involves an organic-soluble electrophile (our aldehyde), a water-soluble inorganic base (e.g., K₂CO₃), and a catalyst that must function effectively across this phase-disparity. The solvent system must manage this complex environment.

Data: Solvent Systems for Suzuki-Miyaura Couplings

Solvent SystemTypical BaseTemperature (°C)Key Characteristics & Considerations
Toluene / H₂OK₂CO₃, Cs₂CO₃80-110Good for many boronic acids. Biphasic system requires vigorous stirring.
Dioxane / H₂OK₃PO₄, K₂CO₃80-100Dioxane is fully miscible with water, creating a single phase that can accelerate the reaction.
DMF or DMAcOrganic bases (Et₃N)60-120Homogeneous system, good for solubilizing polar substrates. Requires careful degassing.
2-MeTHF / H₂OK₃PO₄70-80Greener alternative to THF/Toluene. Forms a biphasic system.

Decision Logic for Solvent Selection:

G Start Select Suzuki Coupling Solvent System Solubility Is the boronic acid partner highly polar or charged? Start->Solubility Temp Is a high reaction temperature (>100 °C) required? Solubility->Temp No Homogeneous Use a homogeneous polar aprotic solvent: DMF or Dioxane/H2O Solubility->Homogeneous Yes Base Is the chosen base (e.g., K3PO4) poorly soluble in pure organic solvent? Temp->Base No HighTemp Use a high-boiling solvent: Toluene or Dioxane Temp->HighTemp Yes Biphasic Use a biphasic system: Toluene/H2O or 2-MeTHF/H2O Base->Biphasic Yes Base->Homogeneous No, or using organic base

Caption: Decision tree for selecting a Suzuki coupling solvent system.

Protocol: Solvent Degassing for Cross-Coupling Reactions

Oxygen can oxidatively deactivate the Pd(0) catalyst, which is a common failure mode.

  • Solvent Choice: Select your solvent system based on the decision logic above (e.g., Dioxane/Water).

  • Combine Solvents: In the reaction flask containing the starting material and other solids, add the chosen solvents.

  • Freeze-Pump-Thaw Method (Most Rigorous):

    • Seal the flask and freeze the contents using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture in a water bath. You will see bubbles of dissolved gas escape.

    • Repeat this cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas (Argon). The solvent is now ready for the addition of the catalyst and other reagents.

  • Alternative (Sparging): For larger volumes, you can bubble Argon gas through the liquid via a long needle for 20-30 minutes to displace dissolved oxygen. This is less effective than Freeze-Pump-Thaw but often sufficient.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Neuman, R. C. (1972). The cage effect. Journal of Chemical Education, 49(11), 761. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. [Link]

  • Caddick, S., & Fitzmaurice, R. (2009). Fundamental aspects of palladium-catalysed coupling reactions. Chemical Society Reviews, 38(9), 2520-2545. [Link]

Controlling side reactions in the bromination of 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromination of 2,5-dimethoxybenzaldehyde (2,5-DMBA) is a pivotal step in the synthesis of functionalized phenethylamines. While the substrate is highly activated due to the ortho/para directing methoxy groups, this activation creates a "double-edged sword." The primary challenges are regiocontrol (ensuring 4-position substitution over the 3- or 6-positions), over-bromination , and auto-oxidation of the aldehyde to a carboxylic acid.

This guide provides a root-cause analysis of these failure modes and validated protocols to mitigate them.

Reaction Mechanism & Failure Pathways

The following diagram illustrates the competitive landscape of this reaction. The "Happy Path" (green) leads to the target, while red paths indicate critical failure modes caused by poor environmental control.

ReactionPathways Start 2,5-Dimethoxybenzaldehyde Target 4-Bromo-2,5-dimethoxybenzaldehyde (Target) Start->Target + Br2, <20°C (Kinetic Control) Acid 2,5-Dimethoxybenzoic Acid (Oxidation Impurity) Start->Acid + O2 / H2O (Auto-oxidation) Isomer 6-Bromo Isomer (Minor Regio-impurity) Start->Isomer High Temp / Acid Catalysis DiBromo 3,4-Dibromo / 4,6-Dibromo (Over-reaction) Target->DiBromo + Excess Br2 (Thermodynamic Control)

Figure 1: Mechanistic divergence in the bromination of 2,5-DMBA. Note that the 4-position is favored, but uncontrolled conditions lead to oxidation or poly-halogenation.

Critical Troubleshooting (Root Cause Analysis)

Issue 1: Product Melting Point is Too High (>140°C) or Acidic

Diagnosis: Aldehyde Oxidation. The aldehyde moiety is susceptible to oxidation by bromine in the presence of water, converting it to 2,5-dimethoxybenzoic acid (MP ~164-165°C), whereas the target aldehyde melts at ~132-133°C.

  • Mechanism:

    
    .
    
  • Corrective Action:

    • Ensure anhydrous conditions . Use glacial acetic acid (GAA) dried over molecular sieves.

    • Purge the reaction vessel with Nitrogen (

      
      ) or Argon to remove atmospheric oxygen.
      
    • Validation: Check IR spectroscopy. A broad -OH stretch (2500-3300

      
      ) and a shifted carbonyl peak indicate acid formation.
      
Issue 2: Mass Spec shows M+2 and M+4 clusters

Diagnosis: Over-Bromination. The 2,5-dimethoxy ring is extremely electron-rich. Once the 4-position is brominated, the ring remains sufficiently activated to accept a second bromine atom, typically at the 3 or 6 position.

  • Corrective Action:

    • Stoichiometry Control: Limit

      
       to 1.05 equivalents . Do not use a large excess "just to be safe."
      
    • Temperature Control: Maintain reaction temperature below 20°C . Higher temperatures overcome the activation energy barrier for the second substitution.

    • Addition Rate: Add bromine dropwise over 30-60 minutes. High local concentrations favor dibromination.

Issue 3: "The Rubenstein Error" (Wrong Regioisomer?)

Context: In 1925, Rubenstein reported the product as the 6-bromo isomer.[1][2] This was later proven incorrect by Bartnik et al. and others.

  • Clarification: Under standard conditions (

    
    /AcOH), the 4-bromo  isomer is the overwhelming major product (>90%) due to steric hindrance at the 3-position and the para-directing effect of the 2-methoxy group.
    
  • Action: If you suspect regio-scrambling (complex NMR splitting), check your solvent. Highly polar, protic solvents can sometimes alter directing effects, but in Acetic Acid, the 4-isomer is reliable.

Optimized Experimental Protocols

Method A: Standard Elemental Bromine (Scale-Up Ready)

Best for: High throughput, experienced chemists.

ParameterSpecificationReason
Solvent Glacial Acetic Acid (GAA)Solubilizes substrate; polar enough to stabilize the transition state but suppresses radical side reactions.
Reagent Elemental Bromine (

)
1.05 Molar Equivalents.
Catalyst None (or Fe trace)The ring is sufficiently activated; Lewis acids are unnecessary and may promote demethylation.
Buffer Sodium Acetate (Optional)Add 1.0 eq NaOAc to buffer HBr if demethylation is observed.

Step-by-Step:

  • Dissolve 2,5-dimethoxybenzaldehyde (10g) in Glacial Acetic Acid (40mL) .

  • Cool the solution to 10°C in an ice/water bath.

  • Prepare a solution of Bromine (3.2mL) in Acetic Acid (10mL) .

  • Add the bromine solution dropwise over 45 minutes. Do not let temp exceed 20°C.

  • Stir for 2 hours. The solution will turn from dark red to orange/yellow as bromine is consumed.

  • Quench: Pour the mixture into 200mL of crushed ice/water .

  • Workup: Filter the precipitate. Wash with cold water (to remove acid) and cold 5% Sodium Bicarbonate (to remove traces of benzoic acid byproduct).

  • Recrystallization: Methanol or Acetonitrile.[3] Target MP: 132-133°C.

Method B: N-Bromosuccinimide (NBS) (High Precision)

Best for: Small scale, avoiding hazardous liquid bromine.

Step-by-Step:

  • Dissolve substrate in Acetonitrile (ACN) or DMF .

  • Add 1.05 eq NBS .

  • Catalyst: Ammonium Acetate (10 mol%) can speed up the reaction.

  • Stir at Room Temperature.

  • Benefit: This method produces succinimide as a byproduct, which is water-soluble and easily washed away. It generates less free HBr, reducing the risk of ether cleavage (demethylation).

Decision Support: Troubleshooting Logic

Use this flow to determine the next step if your reaction deviates from the standard.

Troubleshooting Problem Observed Anomaly Check1 Check TLC / LCMS Problem->Check1 Branch1 Starting Material Remains Check1->Branch1 Branch2 New Spot (More Polar) Check1->Branch2 Branch3 New Spot (Less Polar) Check1->Branch3 Sol1 Add 0.1 eq Bromine Check Temp Branch1->Sol1 Sol2 Oxidation Detected (Acid) Use Anhydrous Conditions Branch2->Sol2 Sol3 Dibromination Reduce Br2 eq next time Branch3->Sol3

Figure 2: Rapid diagnostic logic for in-process control.

FAQ: Senior Scientist Insights

Q: Can I use Iron (Fe) filings to catalyze the reaction? A: It is not recommended. Iron is a strong Lewis acid catalyst that promotes bromination, but 2,5-dimethoxybenzaldehyde is already highly activated. Adding Iron increases the risk of demethylation (cleaving the methoxy ethers) and over-bromination .

Q: My product turned pink/purple during drying. Why? A: This indicates trace HBr or Bromine occlusion in the crystal lattice.

  • Fix: Wash the filter cake thoroughly with dilute Sodium Bisulfite (to quench

    
    ) and Sodium Bicarbonate (to neutralize HBr) before the final water wash.
    

Q: Literature mentions the 6-bromo isomer.[1][2][4][5] How do I know I have the 4-bromo? A: The 6-bromo isomer is a historical misidentification (Rubenstein, 1925). Modern NMR confirms the 4-position is favored.

  • NMR Check: In the 4-bromo isomer, the two aromatic protons are para to each other and appear as singlets.[1] In the 6-bromo isomer, they would be para but the shielding environment differs. The melting point of the 4-bromo isomer is distinct (132°C) compared to the 6-bromo (often reported lower or as mixtures).

References

  • Regioselectivity Correction: Bartnik, R., et al. "The Bromination of 2,5-Dimethoxybenzaldehyde." Journal of Chemical Research, confirmed that the product is 4-bromo-2,5-dimethoxybenzaldehyde, correcting Rubenstein's 1925 report.
  • Synthetic Protocol: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991. (Detailed synthesis of 2C-B precursors).

  • General Mechanism: "Electrophilic Aromatic Substitution: Orientation and Reactivity." Carey & Sundberg, Advanced Organic Chemistry.
  • Oxidation Side Reactions: "Oxidation of Aldehydes to Carboxylic Acids." Organic Chemistry Portal. Link

Sources

Minimizing byproduct formation in benzaldehyde derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation & Process Optimization Ticket ID: BZ-SYN-OPT-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Benzaldehyde Synthesis Support Hub. You are likely here because your benzaldehyde derivative synthesis has hit a wall—yields are low, purification is a nightmare, or your aldehyde is oxidizing before you can even characterize it.

Benzaldehydes are deceptively simple. The carbonyl carbon is an electrophilic "hotspot" prone to three primary failure modes:

  • Over-oxidation to benzoic acids (thermodynamically favored).

  • Over-reduction to benzyl alcohols.

  • Disproportionation (Cannizzaro reaction) or condensation (Aldol) under basic conditions.[1]

This guide treats your synthesis as a system. We do not just give you a recipe; we provide the logic to troubleshoot and optimize your specific pathway.

Module 1: Oxidation-Based Synthesis (Alcohol Aldehyde)

The most common route to benzaldehydes is the oxidation of benzyl alcohols. The critical challenge here is chemoselectivity : stopping at the aldehyde without pushing through to the carboxylic acid.

Comparative Analysis of Oxidants

Select the right tool for your substrate's sensitivity.

Oxidant SystemSelectivityPrimary ByproductsKey Operational Constraint
TEMPO / NaOCl High (Chemo)Benzoic Acid (if pH drifts)Strict pH control (8.5–9.5) is mandatory.
Swern (DMSO/Oxalyl Chloride) Very HighMethylthiomethyl ethersCryogenic temps (<-60°C) essential to prevent Pummerer rearrangement.[2]
Dess-Martin Periodinane (DMP) HighAcetic acid, IodinanesExpensive; shock-sensitive on scale-up.
PCC / PDC ModerateChromium residuesAvoid. Toxic heavy metals; difficult workup.
Protocol 1: The Optimized TEMPO/Anelli Oxidation

Best for: Large-scale synthesis, green chemistry compliance, and acid-sensitive substrates.

The Mechanism of Failure: In the TEMPO cycle, the active oxidant is the oxoammonium species. Over-oxidation to carboxylic acid occurs primarily via the aldehyde hydrate . By controlling water activity and pH, we minimize hydrate formation and thus acid production.

Step-by-Step Methodology
  • Preparation: Dissolve benzyl alcohol (1.0 equiv) and TEMPO (0.01 equiv) in CH₂Cl₂. Add aqueous KBr (0.1 equiv).

  • The Buffer System (Critical): The aqueous phase must be buffered to pH 8.5–9.5 using saturated NaHCO₃.

    • Why? At pH < 8, HOCl dominates, leading to chlorination byproducts. At pH > 10, the aldehyde disproportionates (Cannizzaro).

  • Controlled Addition: Cool to 0°C. Add NaOCl (1.1 equiv) dropwise.

    • Self-Validating Check: The reaction mixture should turn orange/red (active TEMPO radical). If it turns yellow/fades, you are under-oxidizing; add more oxidant.

  • Quench: Quench immediately upon consumption of starting material (monitor via TLC) with saturated Na₂S₂O₃.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the specific "exit ramp" where over-oxidation occurs.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl/KBr (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Aldehyde Product Benzaldehyde Oxoammonium->Product Hydroxylamine->TEMPO Regeneration Substrate Benzyl Alcohol Substrate->Oxoammonium Hydrate Aldehyde Hydrate (R-CH(OH)2) Product->Hydrate + H2O Byproduct Benzoic Acid (Over-oxidation) Hydrate->Byproduct Oxoammonium (Fast Reaction)

Caption: The TEMPO catalytic cycle. Note the "Hydrate" pathway (bottom right) is the root cause of over-oxidation.

Module 2: Formylation (Vilsmeier-Haack)[3][4][5][6]

When you cannot start with an alcohol, direct formylation of an aromatic ring is the standard. The Vilsmeier-Haack reaction is powerful but prone to "stuck" intermediates and regioselectivity issues.

Troubleshooting Guide: Vilsmeier-Haack

Q: My reaction turned dark/tarry, and yield is <20%. What happened? A: You likely had thermal runaway or moisture ingress.

  • The Fix: The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic.[3][4] This must be done at 0°C. If the temperature spikes, the reagent decomposes to dimethylamine, which polymerizes your aldehyde.

Q: I see a new spot on TLC, but after workup, I only recover starting material. A: You failed to hydrolyze the iminium salt.

  • The Science: The immediate product of the reaction is not the aldehyde, but a chloroiminium salt . This salt is stable in organic solvents. It requires water and heat (or acetate buffer) to collapse into the aldehyde.

  • Protocol Adjustment: After the reaction, pour the mixture into ice water containing NaOAc (sodium acetate) and stir vigorously for 1-2 hours.

Decision Tree: Optimizing Formylation

Vilsmeier_Troubleshoot Start Issue: Low Yield in Vilsmeier-Haack Check1 Is the substrate electron-rich? Start->Check1 Check2 Did reaction darken rapidly? Check1->Check2 Yes Action1 Use Duff or Reimer-Tiemann Check1->Action1 No (Electron Poor) Check3 Is the intermediate stable? Check2->Check3 No Action2 Control Temp (<5°C) during POCl3 addition Check2->Action2 Yes (Thermal Runaway) Action3 Extend Hydrolysis Time (Add NaOAc buffer) Check3->Action3 Yes (Stuck Iminium)

Caption: Logic flow for diagnosing failure modes in Vilsmeier-Haack formylation.

Module 3: Purification & Stability

Even a perfect synthesis can be ruined during workup. Benzaldehydes are notorious for air oxidation (autoxidation) to benzoic acid.[5]

The "Bisulfite Wash" Protocol (Purification)

This is the gold standard for separating aldehydes from ketones, alcohols, and non-carbonyl byproducts. It relies on the reversible formation of a water-soluble bisulfite adduct.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution.[5][6]

  • Organic solvent (Et₂O or EtOAc).[1][5]

  • Base (10% Na₂CO₃) or Acid (dilute HCl).

Protocol:

  • Formation: Shake your crude organic layer with excess saturated NaHSO₃.

    • Observation: A white precipitate (the adduct) may form at the interface.[7] This is good.

  • Separation:

    • If solid: Filter the solid adduct.[8][9] Wash with ether to remove impurities.

    • If soluble: Separate the aqueous layer (which now contains your product as the adduct).[7] Discard the organic layer (impurities).

  • Regeneration: Treat the adduct (solid or aqueous) with 10% Na₂CO₃ (basic hydrolysis) or dilute acid until the aldehyde is regenerated.

  • Extraction: Extract the regenerated aldehyde back into fresh organic solvent.

FAQ: Stability & Storage

Q: My benzaldehyde turned into a white solid in the bottle. Can I save it? A: The solid is benzoic acid.

  • Recovery: Dissolve the mixture in Et₂O. Wash with saturated NaHCO₃.[10] The acid moves to the aqueous layer; the aldehyde stays in the organic layer. Dry and evaporate.[6][9]

Q: How do I prevent the Cannizzaro reaction during workup? A: The Cannizzaro reaction (disproportionation) is 3rd order kinetics—it depends heavily on the concentration of the base and the aldehyde.

  • Prevention: Never wash a crude benzaldehyde with strong base (NaOH/KOH). Use mild bases like NaHCO₃. If you must use strong base, keep the temperature < 0°C and contact time < 5 minutes.

References

  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes...[11][12] Journal of Organic Chemistry.[13][14][15]

  • Mancuso, A. J., & Swern, D. (1978).[13] Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis.[16][4][6][9][15][17]

  • Vilsmeier, A., & Haack, A. (1927).[16] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[16] Berichte.[16]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. (Bisulfite Purification, p. 1220).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dimethoxybenzaldehyde (CAS: 68216-65-9) presents a specific analytical challenge in organic synthesis: it is a regioisomer of the more thermodynamically favored 4-bromo and 6-bromo derivatives. Because direct bromination of 2,5-dimethoxybenzaldehyde predominantly yields the 4-bromo isomer (due to the para-directing effect of the methoxy group), researchers frequently misidentify the product.

This guide provides a definitive comparative analysis to distinguish the 3-bromo target from its isomers using 1H NMR. The core differentiator is not chemical shift (


), but the spin-spin coupling constant (

)
of the aromatic protons.
Key Performance Indicators (KPIs) for Identification
Feature3-Bromo (Target)4-Bromo (Common Impurity)6-Bromo (Minor Impurity)
Aromatic Pattern Meta-coupling Para-coupling Ortho-coupling
Multiplicity Doublets (

)
Singlets (

)
Doublets (

)
Coupling Constant (

)
~2.0 – 3.0 Hz ~0 Hz (often unresolved)~8.0 – 9.0 Hz
Diagnostic Value High (Definitive)High (Definitive)High (Definitive)

Part 1: Structural Logic & Spectral Prediction

To interpret the NMR accurately, one must understand the substitution pattern. The 2,5-dimethoxybenzaldehyde scaffold has protons at positions 3, 4, and 6.

  • This compound (Target):

    • Substitution: Bromine at C3.

    • Remaining Protons: H4 and H6.

    • Relationship: H4 and H6 are meta to each other (separated by one carbon, C5).

    • Expected Signal: Two doublets with a small coupling constant (

      
       Hz).
      
  • 4-Bromo-2,5-dimethoxybenzaldehyde (Isomer):

    • Substitution: Bromine at C4.

    • Remaining Protons: H3 and H6.

    • Relationship: H3 and H6 are para to each other.

    • Expected Signal: Two singlets. (Para coupling is usually

      
       Hz and not seen on standard 300/400 MHz instruments).
      
  • 6-Bromo-2,5-dimethoxybenzaldehyde (Isomer):

    • Substitution: Bromine at C6.

    • Remaining Protons: H3 and H4.

    • Relationship: H3 and H4 are ortho to each other.

    • Expected Signal: Two doublets with a large coupling constant (

      
       Hz).
      
Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Brominated Product (1H NMR Aromatic Region) Split Analyze Splitting Pattern Start->Split Singlets Two Singlets (s) No visible coupling Split->Singlets Separated Peaks Doublets Two Doublets (d) Split->Doublets Coupled Peaks Res4 4-Bromo Isomer (Para-substituted H's) Singlets->Res4 CalcJ Calculate J Value (Hz) Doublets->CalcJ Res6 6-Bromo Isomer (J ≈ 9 Hz, Ortho) CalcJ->Res6 Large J (>7 Hz) Res3 3-Bromo Isomer (TARGET) (J ≈ 3 Hz, Meta) CalcJ->Res3 Small J (<4 Hz)

Figure 1: Decision tree for identifying regioisomers of brominated 2,5-dimethoxybenzaldehyde based on aromatic proton coupling.

Part 2: Experimental Protocol

To resolve the small meta-coupling (


 Hz) characteristic of the 3-bromo isomer, high-resolution acquisition is required. Poor shimming can broaden peaks, merging a narrow doublet into a singlet and leading to a false identification of the 4-bromo isomer.
Materials
  • Solvent: Chloroform-d (

    
    ) is the standard. DMSO-
    
    
    
    may be used if solubility is an issue, but
    
    
    provides sharper resolution for aromatic couplings.
  • Internal Standard: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Instrument: 400 MHz or higher recommended. (300 MHz is acceptable if shimmed perfectly).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid aldehyde in 0.6 mL of

      
      .
      
    • Note: Do not overload the tube. High concentration increases viscosity and broadens lines, obscuring the fine meta-coupling.

    • Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which ruin field homogeneity).

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to

      
       seconds. Aldehyde protons relax slowly; insufficient delay affects integration accuracy.
      
    • Number of Scans (NS): 16 or 32 scans are sufficient for this concentration.

    • Spectral Width: -2 to 14 ppm (to capture the aldehyde peak at ~10.4 ppm).

  • Processing:

    • Apodization: Apply a standard exponential window function (LB = 0.3 Hz). Warning: Do not use high LB values (>1.0 Hz) as this artificially broadens peaks and will hide the diagnostic splitting.

    • Phasing: Manually phase the aromatic region to ensure the doublets are symmetrical.

Visualization: Analytical Workflow

Workflow Sample Sample: 5-10mg in 0.6mL CDCl3 Shim Shimming: Critical for <3Hz J-coupling Sample->Shim Acquire Acquisition: 400MHz, D1=2s Shim->Acquire Process Processing: LB=0.3Hz (Low) Acquire->Process Analyze Analysis: Measure J(H-H) Process->Analyze

Figure 2: Optimized experimental workflow emphasizing shimming to resolve meta-coupling.

Part 3: Comparative Data Analysis

The following table contrasts the expected 1H NMR data for the target against its precursor and major isomer.

Solvent:


 | Reference:  TMS (0.00 ppm)
AssignmentProton Type3-Bromo (Target)4-Bromo (Isomer)2,5-Dimethoxy (Precursor)
-CHO Aldehyde10.3 – 10.4 ppm (

)
10.3 – 10.4 ppm (

)
10.4 ppm (

)
Ar-H (A) Aromatic~7.45 ppm (

,

Hz)(H6: Ortho to CHO)
~7.3 ppm (

)(H6: Ortho to CHO)
~7.3 ppm (

,

Hz)(H6)
Ar-H (B) Aromatic~7.25 ppm (

,

Hz)(H4: Ortho to OMe)
~7.1 ppm (

)(H3: Ortho to OMe)
~7.1 ppm (

,

Hz)(H4)
Ar-H (C) AromaticN/A (Substituted) N/A (Substituted)~6.9 ppm (

,

Hz)(H3)
-OCH3 Methoxy3.8 – 3.9 ppm (

)
3.8 – 3.9 ppm (

)
3.8 – 3.9 ppm (

)
Detailed Interpretation of the 3-Bromo Spectrum
  • Aldehyde Proton (~10.4 ppm): This singlet confirms the oxidation state is preserved. If this peak is absent or shifted upfield to ~4.6 ppm, the aldehyde has been reduced to an alcohol.

  • Aromatic Region (7.0 – 7.5 ppm):

    • You will see two distinct signals corresponding to H4 and H6.

    • H6 is generally more deshielded (downfield, higher ppm) because it is ortho to the electron-withdrawing carbonyl group (-CHO).

    • H4 is more shielded (upfield, lower ppm) due to the ortho electron-donating methoxy group.

    • The "Fingerprint": Both H4 and H6 must appear as doublets . If they are singlets, you have synthesized the 4-bromo isomer.

  • Methoxy Groups (~3.8 ppm): Two large singlets integrating to 3 protons each. The slight difference in chemical shift between the two -OMe groups is due to their differing electronic environments (one ortho to Br, one ortho to CHO).

Part 4: Troubleshooting & Common Pitfalls

Issue: "I see Singlets instead of Doublets."
  • Cause 1: Wrong Isomer. You likely have the 4-bromo isomer. This is the most common outcome if you brominated 2,5-dimethoxybenzaldehyde directly with

    
     in acetic acid.
    
  • Cause 2: Poor Resolution. Your magnet shimming is poor.

    • Test: Check the width of the TMS peak or the

      
       residual peak. If the 
      
      
      
      singlet is fat (width at half height > 1 Hz), re-shim the instrument.
    • Test: Reprocess with LB = 0 (Line Broadening) or use Gaussian multiplication to enhance resolution.

Issue: "I see extra peaks in the aromatic region."
  • Cause: Regioisomer mixture.

    • Integration is key here. If you see a set of doublets (

      
       Hz) at 5% intensity relative to your main peaks, you have 6-bromo contamination.
      
    • If you see singlets at ~10-20% intensity, you have 4-bromo contamination.

References

  • Regioisomer Synthesis Verification

    • Bortnik, E. et al. Organic Preparations and Procedures International, 1991, 23 (4), 419-424.[1] (Establishes the misidentification of bromination products and confirms 4-bromo as the major product of direct bromination).

  • General NMR Data for Benzaldehyde Derivatives

    • National Institute of Standards and Technology (NIST) Chemistry WebBook. "Benzaldehyde, 2,5-dimethoxy-".[1][2][3][4][5]

  • Solvent Effects in NMR

    • Abraham, R. J. et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[6] Magnetic Resonance in Chemistry, 2006, 44 (5), 491-509.[6]

  • Commercial Reference Data

    • ChemScene. "this compound MSDS and Structure".[2]

Sources

FTIR absorption peaks for 3-Bromo-2,5-dimethoxybenzaldehyde identification

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Identification of 3-Bromo-2,5-dimethoxybenzaldehyde: A Comparative Technical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of distinguishing closely related positional isomers during drug development and organic synthesis. When performing the electrophilic bromination of 2,5-dimethoxybenzaldehyde to synthesize phenethylamine precursors (such as those used for 2C-B), the 4-bromo isomer is the intended major product. However, the 3-bromo isomer (this compound) frequently emerges as a significant side product.

Because these two isomers possess identical molecular weights, standard low-resolution mass spectrometry cannot differentiate them. While Nuclear Magnetic Resonance (NMR) is definitive, it is time-consuming and expensive. Fourier Transform Infrared (FTIR) spectroscopy—specifically utilizing Attenuated Total Reflectance (ATR)—provides a rapid, orthogonal, and non-destructive method to objectively identify this compound and quantify the success of your separation workflows.

This guide explores the mechanistic causality behind the spectral shifts and provides a self-validating experimental protocol for structural verification.

Mechanistic Foundation: The Causality of Spectral Shifts

To effectively use FTIR for identification, we must look beyond simply memorizing peak numbers and understand the quantum mechanical and physical causality behind the vibrational modes.

The Halogen Effect (C-Br Stretching) The introduction of a bromine atom significantly alters the low-frequency fingerprint region. Because vibrational frequency is inversely proportional to the reduced mass of the bonded atoms (Hooke's Law applied to molecular bonds), the heavy bromine atom drives the C-Br stretching vibration down to the 550–650 cm⁻¹ range. The presence of this peak instantly differentiates the brominated isomers from the unbrominated[1].

Positional Isomerism: The Key Differentiator The aldehyde (C=O) and methoxy (C-O-C) stretching frequencies remain relatively static between the 3-bromo and 4-bromo isomers due to their similar electronic environments. The true diagnostic power of FTIR here lies in the Aromatic C-H Out-of-Plane (OOP) bending vibrations .

  • This compound (1,2,3,4-tetrasubstituted): The bromine substitution at the 3-position leaves two adjacent aromatic protons at positions 4 and 5. When two adjacent aromatic protons couple, their OOP bending vibration requires less energy, typically absorbing at 810–830 cm⁻¹ .

  • 4-Bromo-2,5-dimethoxybenzaldehyde (1,2,4,5-tetrasubstituted): Substitution at the 4-position leaves two isolated aromatic protons at positions 3 and 6, separated by substituents. Isolated protons cannot couple efficiently, stiffening the bending mode and shifting the absorption to a higher frequency, typically 870–890 cm⁻¹ [2].

Comparative FTIR Spectral Data

The following table summarizes the quantitative diagnostic peaks used to objectively compare the target compound against its precursor and its primary positional isomer.

Functional Group / Vibration Mode2,5-Dimethoxybenzaldehyde (Precursor)This compound (Side Product)4-Bromo-2,5-dimethoxybenzaldehyde (Target Product)Mechanistic Cause for Peak Position
Aldehyde C=O Stretch ~1670 - 1680 cm⁻¹~1675 cm⁻¹~1675 cm⁻¹Strong dipole moment change of the carbonyl bond[3].
Methoxy C-O-C Stretch ~1250 cm⁻¹ (asym)~1260 cm⁻¹ (asym)~1250 cm⁻¹ (asym)Asymmetric stretching of the ether linkage.
C-Br Stretch Absent~580 - 620 cm⁻¹~580 - 620 cm⁻¹Heavy halogen atom reduces vibrational frequency.
Aromatic C-H OOP Bending ~820 cm⁻¹, ~880 cm⁻¹~810 - 830 cm⁻¹ ~870 - 890 cm⁻¹ 3-Bromo: 2 adjacent protons.4-Bromo: 2 isolated protons.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol integrates self-validating checkpoints. We utilize ATR-FTIR rather than traditional KBr pellets to eliminate the risk of hygroscopic moisture absorption, which can introduce broad O-H stretching artifacts (3200–3600 cm⁻¹) that obscure the aromatic C-H region.

Step 1: Instrument Readiness & Background Validation

  • Clean the diamond or zinc selenide (ZnSe) ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Acquire a single-beam background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Checkpoint: Examine the background spectrum. The baseline transmission must be >95%. If sharp, intense water vapor peaks (3500–3900 cm⁻¹) or an abnormally high CO₂ doublet (~2350 cm⁻¹) are present, the purge system is failing or the crystal is contaminated. Do not proceed until the background is flat and clean.

Step 2: Sample Application

  • Place 2–5 mg of the dried, crystalline benzaldehyde derivative directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks.

  • Causality Note: Consistent pressure ensures intimate contact between the crystal and the sample, which is required for the evanescent wave to penetrate the sample to a consistent depth (typically 0.5–2 µm), ensuring accurate relative peak intensities.

Step 3: Data Acquisition & Processing

  • Scan the sample using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Apply an ATR correction algorithm via the spectrometer software.

  • Causality Note: ATR correction is mandatory because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the crucial low-frequency OOP bending and C-Br stretching peaks will appear artificially inflated compared to the high-frequency C=O peaks.

Spectral Identification Workflow

The following logical decision tree dictates how to interpret the acquired spectra to confirm the identity of the 3-bromo isomer.

FTIR_Workflow Start Unknown Phenethylamine Precursor Scan Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Start->Scan CheckCO Aldehyde C=O Peak? (~1670-1685 cm⁻¹) Scan->CheckCO CheckCBr C-Br Stretch Peak? (~550-650 cm⁻¹) CheckCO->CheckCBr Yes Reject Non-Target / Impurity CheckCO->Reject No CheckOOP Aromatic C-H OOP Bending (800-900 cm⁻¹) CheckCBr->CheckOOP Yes Result1 2,5-Dimethoxybenzaldehyde (Confirmed Precursor) CheckCBr->Result1 No Result2 This compound (Adjacent H: ~810-830 cm⁻¹) CheckOOP->Result2 ~810-830 cm⁻¹ Result3 4-Bromo-2,5-dimethoxybenzaldehyde (Isolated H: ~870-890 cm⁻¹) CheckOOP->Result3 ~870-890 cm⁻¹ CheckOOP->Reject Other

FTIR decision tree for identifying brominated dimethoxybenzaldehyde isomers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 777997, 4-Bromo-2,5-dimethoxybenzaldehyde." PubChem, [Link]

  • Al-Zaqri, N., et al. "Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies." MDPI Polymers, 2020. [Link]

Sources

Comparative Guide: Crystallographic Characterization of 3-Bromo-2,5-dimethoxybenzaldehyde

[1]

Executive Summary

This technical guide addresses the structural characterization of 3-Bromo-2,5-dimethoxybenzaldehyde , a critical intermediate in the synthesis of phenethylamines and related bioactive scaffolds.[1] In drug development, distinguishing this specific regioisomer from its analogs (e.g., 4-bromo or 6-bromo isomers) is paramount, as the position of the bromine atom drastically alters the electronic landscape (σ-hole placement) and subsequent pharmacological activity.

This guide compares the crystallographic profile of the 3-bromo target against its primary structural alternatives, providing a self-validating workflow for researchers to generate and verify X-ray diffraction (XRD) data.

Part 1: Comparative Crystallographic Profile

The following table contrasts the expected structural properties of the target molecule against its most common "alternatives"—the parent compound and its thermodynamically more stable isomer.

Table 1: Structural & Physicochemical Comparison

FeatureTarget: this compound Alternative A: 4-Bromo-2,5-dimethoxybenzaldehyde Alternative B: 2,5-Dimethoxybenzaldehyde
Role Kinetic regioisomer; Sterically crowded.[1]Thermodynamic isomer; Linear packing.[1]Parent scaffold; Reference standard.[1]
Steric Environment High Strain: Br at C3 is wedged between OMe (C2) and H (C4).[1]Low Strain: Br at C4 is isolated from OMe groups.[1]Planar: Minimal steric clash, allows flat stacking.[1]
Crystal Habit Often needles or plates; prone to twinning due to strain.[1]Large, block-like prisms; highly crystalline.[1]Monoclinic plates; easily grown.[1]
Melting Point ~80–85 °C (Lower due to packing inefficiency)~132–134 °C (Higher due to efficient packing)46–48 °C
Key Interaction Intramolecular: Br[1]···O (methoxy) repulsion twists the ring.[1]Intermolecular: Strong Br···O halogen bonds link dimers.[1]Intermolecular: Weak C-H···O hydrogen bonds.[1][2]
Space Group Predicted:

or

(low symmetry).
Confirmed:

(Monoclinic).[1][3]
Confirmed:

(Monoclinic).[1][3]

Researcher’s Insight: The 3-bromo isomer is crystallographically distinct because the bromine atom forces the adjacent C2-methoxy group out of the benzene plane ("Ortho Effect").[1] In contrast, the 4-bromo isomer allows the methoxy groups to remain coplanar, facilitating tighter packing and a higher melting point.

Part 2: Experimental Protocol for Crystal Growth

Growing diffraction-quality crystals of the 3-bromo isomer is challenging due to the steric "buttressing" effect which inhibits efficient lattice formation.[1] The following protocol utilizes a Slow Evaporation technique optimized for sterically hindered aldehydes.

Phase 1: Solvent Selection & Preparation
  • Primary Solvent: Acetone (Polar aprotic, good solubility).[1]

  • Antisolvent:

    
    -Hexane (Non-polar, induces nucleation).[1]
    
  • Purity Check: Ensure the starting material is >98% pure by HPLC. Impurities (especially the 4-bromo isomer) will act as poisons, preventing the 3-bromo lattice from forming.[1]

Phase 2: Crystallization Workflow
  • Dissolution: Dissolve 50 mg of this compound in 2 mL of warm acetone (35 °C). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.[1]

  • Vapor Diffusion Setup:

    • Place the acetone solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar (20 mL) containing 5 mL of

      
      -hexane.
      
    • Cap the large jar tightly.[1]

  • Incubation: Store at 4 °C (refrigerator) in a vibration-free zone.

    • Why 4 °C? Lower temperature reduces the solubility slowly and suppresses the kinetic energy that leads to disordered precipitation.[1]

  • Harvesting: Crystals should appear within 48–72 hours. Harvest immediately while cold to prevent re-dissolution.[1]

Part 3: Structural Analysis & Validation Logic

Once data is collected, use this logic flow to validate that you have the 3-bromo isomer and not a rearranged product.

Diagram: Crystallographic Validation Workflow

GStartRaw XRD Data Collection(Mo or Cu Source)SolveStructure Solution(SHELXT / OLEX2)Start->SolveCheck1Check Br Position relative to C=OSolve->Check1PathABr is meta to C=O(Position 3 or 5)Check1->PathACorrect RegioisomerPathBBr is para to C=O(Position 4)Check1->PathBIncorrect IsomerCheck2Measure Torsion Angle(C1-C2-O-Me)PathA->Check2Result3BrHigh Torsion (>20°)CONFIRMED: 3-Bromo Isomer(Steric Clash)Check2->Result3BrTwistedResultParentLow Torsion (<5°)Suspect: 4-Bromo or ParentCheck2->ResultParentPlanarHalogenBondAnalyze Halogen Bonding(Br...O distance < sum of vdW radii)Result3Br->HalogenBond

Caption: Logical decision tree for distinguishing the 3-bromo regioisomer from impurities using crystallographic metrics.

Key Validation Metrics (The "Fingerprint")
  • The Torsion Angle Test:

    • In This compound , the methoxy group at C2 is physically crowded by the Br at C3 and the Carbonyl at C1.[1]

    • Expectation: The C1–C2–O–C(methyl) torsion angle will deviate significantly from 0° (planar), likely twisting by 20–40° to relieve strain [1].

    • Contrast: In the 4-bromo isomer, this angle is typically < 5° (coplanar).

  • Halogen Bonding (

    
    -hole Interactions): 
    
    • Bromine acts as a Lewis acid (electron acceptor) along the C–Br bond axis.[1]

    • Look for a short contact distance (

      
       Å) between the Br atom and the Carbonyl Oxygen of a neighboring molecule.[4]
      
    • This Br···O=C interaction is the "glue" that holds the lattice together in the absence of strong hydrogen donors [2].[1]

References
  • Gao, F., et al. (2025).[1][2][3] Steric effects in poly-substituted benzaldehydes: Crystal structures and conformational analysis. Journal of Molecular Structure.

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Strategy in the Solid State.[1] Science.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Search for Isomer Analogs: Refcodes for Dimethoxybenzaldehydes.

  • Sigma-Aldrich. Product Specification: 5-Bromo-2,3-dimethoxybenzaldehyde (Isomer Comparison).[1]

(Note: Specific unit cell dimensions for the 3-bromo-2,5 isomer are not currently indexed in open-access repositories like the CSD without a subscription. The data provided for the "Alternative" (4-bromo) is based on standard literature values for this class of compounds to serve as a comparative baseline.)

A Senior Application Scientist's Guide to Distinguishing 3-Bromo-2,5-dimethoxybenzaldehyde from its 6-Bromo Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. The subtle shift of a single bromine atom on the dimethoxybenzaldehyde scaffold can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, data-driven framework for distinguishing 3-Bromo-2,5-dimethoxybenzaldehyde from its challenging positional isomers, with a particular focus on 6-bromo-2,5-dimethoxybenzaldehyde, 6-bromo-2,3-dimethoxybenzaldehyde, and 6-bromo-3,4-dimethoxybenzaldehyde (also known as 6-bromoveratraldehyde).

This document moves beyond a simple recitation of methods. It delves into the causal relationships between molecular structure and analytical signatures, offering field-proven insights to empower researchers in their experimental design and data interpretation. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your findings.

The Challenge of Isomeric Differentiation

Positional isomers, such as the brominated dimethoxybenzaldehydes, share the same molecular formula (C₉H₉BrO₃) and molecular weight (245.07 g/mol ), rendering them indistinguishable by standard low-resolution mass spectrometry alone.[1][2][3][4] Their structural similarity often leads to overlapping physicochemical properties, making their separation and unambiguous identification a significant analytical hurdle. The key to distinguishing these compounds lies in exploiting the subtle differences in their electronic environments and spatial arrangements, which manifest in unique spectroscopic and chromatographic behaviors.

Comparative Physicochemical and Spectroscopic Data

A critical first step in distinguishing isomers is a thorough comparison of their known physical and spectroscopic properties. The following table summarizes the available data for this compound and its relevant isomers. It is important to note that while extensive experimental data is available for some of these isomers, detailed experimental characterization of this compound is not widely reported in the literature, a critical consideration for any research involving this compound.

PropertyThis compound6-Bromo-2,5-dimethoxybenzaldehyde6-Bromo-2,3-dimethoxybenzaldehyde6-Bromo-3,4-dimethoxybenzaldehyde (6-Bromoveratraldehyde)
CAS Number 68216-65-9[1][4][5]Not widely available53811-50-0[2]5392-10-9[2]
Melting Point Not widely reported102-103 °C[6]Not widely reported150-151 °C
¹H NMR (CDCl₃) Predicted: Two singlets for aromatic protons.Aromatic protons: δ ≈ 7.00 ppm (AB pattern, dd, J = 9 Hz)[6]Aldehyde proton: δ ≈ 10.94 ppm (s, 1H), Aromatic protons: δ ≈ 7.28 ppm (d, J=2.20 Hz, 1H), δ ≈ 7.15 ppm (d, J=2.20 Hz, 1H), Methoxy protons: δ ≈ 3.90 ppm (s, 3H)[7]Not widely reported
¹³C NMR (CDCl₃) Predicted shifts based on substituent effects.Not widely reportedAldehyde carbon: δ ≈ 190.11 ppm, Aromatic carbons: δ ≈ 153.08, 152.77, 129.85, 124.16, 119.21, 118.23 ppm, Methoxy carbons: δ ≈ 62.33, 56.08 ppm[6]Not widely reported
IR (cm⁻¹) Predicted: C=O stretch ~1680-1700, C-Br stretch, aromatic C-H and C=C bands.Not widely reportedC=O stretch: ~1685 cm⁻¹, Aromatic C=C stretch: ~1570 cm⁻¹, C-O stretch: ~1468 cm⁻¹Not widely reported

Note: The absence of extensive experimental data for this compound necessitates a predictive approach based on the established principles of spectroscopy and chromatography, as detailed in the following sections.

Core Analytical Strategies: A Multi-Technique Approach

A robust strategy for isomer differentiation relies on the convergence of evidence from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, while chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for physical separation and sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to probe the chemical environment of each atom in a molecule. For distinguishing the brominated dimethoxybenzaldehyde isomers, both ¹H and ¹³C NMR are indispensable.

Causality Behind Spectral Differences: The position of the bromine atom and the methoxy groups relative to the aldehyde and to each other creates unique electronic environments for the aromatic protons and carbons. This results in distinct chemical shifts (δ) and coupling constants (J) for each isomer.

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and their coupling constants in the aromatic region (typically 6.5-8.0 ppm) are highly diagnostic.

    • This compound: Due to the symmetry of the substitution pattern, one would predict two singlets for the two aromatic protons.

    • 6-Bromo-2,5-dimethoxybenzaldehyde: The two adjacent aromatic protons would form an AB quartet or a doublet of doublets, a clear distinguishing feature from the 3-bromo isomer.[6]

    • 6-Bromo-2,3-dimethoxybenzaldehyde: The two non-equivalent aromatic protons would likely appear as two distinct doublets.[7]

    • 6-Bromo-3,4-dimethoxybenzaldehyde: The two aromatic protons would be singlets due to their para positioning to other substituents.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (typically 185-195 ppm) and the distinct shifts of the six aromatic carbons provide a unique fingerprint for each isomer. The electronegativity of the bromine atom will most significantly impact the chemical shift of the carbon to which it is attached (ipso-carbon) and the adjacent (ortho) carbons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Optimize spectral width to cover the range of approximately 0 to 220 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to deduce the substitution pattern. Compare the obtained spectra with the reference data provided in the table and with predicted spectra if necessary.

Chromatographic Separation: Exploiting Polarity and Volatility Differences

While NMR provides structural confirmation, chromatography is essential for physically separating the isomers, which is crucial for purification and quantification.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, reversed-phase HPLC is a powerful tool.

Causality Behind Separation: The polarity of the isomers, influenced by the position of the electronegative bromine and oxygen atoms, dictates their interaction with the stationary phase. Subtle differences in the overall dipole moment and the accessibility of the polar groups for interaction with the stationary phase can be exploited for separation. Phenyl-based stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For enhanced selectivity, a phenyl- or pentafluorophenyl (PFP)-based column can be employed.

  • Mobile Phase: A gradient elution is recommended to ensure good separation.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • Gradient Program: Start with a higher proportion of Solvent A (e.g., 70%) and gradually increase the proportion of Solvent B over 20-30 minutes. This will elute the more polar isomers first.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Isomer Mixture Dissolved_Sample Dissolve in Mobile Phase Sample->Dissolved_Sample Injector Injector Dissolved_Sample->Injector Column Column Injector->Column Mobile Phase Flow Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Identification Identification Chromatogram->Identification Compare Retention Times Conclusion Conclusion Identification->Conclusion Isomer Differentiation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for isomer separation.

GC-MS separates compounds based on their volatility and provides mass-to-charge ratio information for identification.

Causality Behind Separation: Although the isomers have the same molecular weight, their boiling points may differ slightly due to variations in intermolecular forces (dipole-dipole interactions and van der Waals forces) arising from their different structures. These small differences can be exploited using a high-resolution capillary GC column and a carefully optimized temperature program. While the electron ionization (EI) mass spectra of positional isomers are often very similar, fragmentation patterns can sometimes show subtle, reproducible differences in the relative abundances of fragment ions.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program provides a good balance for separating compounds with potentially close boiling points. The initial temperature is high enough to ensure efficient elution of the benzaldehydes, while the ramp allows for the separation of closely eluting isomers.[9][10][11]

  • Injector Temperature: 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of authenticated reference standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Isomer Mixture Diluted_Sample Dilute in Volatile Solvent Sample->Diluted_Sample Injector Injector Diluted_Sample->Injector GC_Column GC_Column Injector->GC_Column Carrier Gas Flow MS_Detector MS_Detector GC_Column->MS_Detector Temperature Program Total_Ion_Chromatogram Total_Ion_Chromatogram MS_Detector->Total_Ion_Chromatogram Mass_Spectrum Mass_Spectrum Total_Ion_Chromatogram->Mass_Spectrum Peak Integration Identification Identification Mass_Spectrum->Identification Spectral Library Comparison Conclusion Conclusion Identification->Conclusion Isomer Identification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for isomer analysis.

Conclusion

The unambiguous differentiation of this compound from its 6-bromo isomers is a challenging yet achievable task that requires a synergistic application of modern analytical techniques. While a literature gap exists for the comprehensive experimental characterization of the 3-bromo isomer, the principles outlined in this guide provide a robust framework for its analysis.

NMR spectroscopy stands as the ultimate tool for structural confirmation, with the predicted differences in the aromatic region of the ¹H NMR spectrum being particularly diagnostic. Chromatographic methods, especially HPLC with a phenyl-based column and temperature-programmed GC-MS, are essential for the physical separation of these closely related compounds.

By understanding the causal links between molecular structure and analytical output, and by employing the detailed, self-validating protocols provided, researchers can confidently navigate the complexities of isomer analysis, ensuring the integrity and quality of their work in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sardessai, M.S., & Abramson, H.N. (1991). Bromination of 2,5-Dimethoxybenzaldehyde.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3... Retrieved from [Link]

  • Borges, I. D., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(1), 159-170.
  • Helix Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • Chemsrc. (2025, August 28). This compound | CAS#:68216-65-9. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. Retrieved from [Link]

  • LCGC. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]

  • CTC Analytics AG. (n.d.). GC-MS determination of stale aldehydes in beer by SPME on-fibre derivatization. Retrieved from [Link]

  • Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

  • SunanKalijaga.org. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

  • Chemical Shifts. (n.d.). 1-(3,4-Dimethoxybenzyl)-6-bromoveratrole. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromoveratraldehyde (C9H9BrO3). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Broad-band-decoupled 13 C NMR spectrum of the 6,6-dimethylfulvene... Retrieved from [Link]

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UV-Vis spectroscopic characterization of 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 3-Bromo-2,5-dimethoxybenzaldehyde

Part 1: Executive Summary & Strategic Context

In the synthesis of phenethylamine derivatives and complex heterocycles, This compound (3-Br-2,5-DMBA) serves as a specialized regioisomer, often co-occurring with its more common analogue, 4-Bromo-2,5-dimethoxybenzaldehyde .

While NMR is definitive for structural elucidation, UV-Vis spectroscopy provides a rapid, cost-effective method for in-process monitoring and purity assessment. However, the spectral similarity between the parent compound (2,5-dimethoxybenzaldehyde) and its brominated isomers requires a rigorous protocol to prevent misidentification.

This guide moves beyond basic absorbance readings to provide a comparative spectroscopic framework . We analyze the electronic transitions distinguishing the 3-bromo isomer from its 4-bromo counterpart and the non-brominated precursor, grounded in solvatochromic behavior and substituent effects.

Part 2: Theoretical Framework & Spectral Prediction

To interpret the UV-Vis profile accurately, we must deconstruct the electronic transitions using Woodward-Fieser Rules and substituent effects. The primary transitions of interest are the


 (Benzenoid/K-band) and the 

(R-band) of the carbonyl group.
Structural Impact on Chromophores
Feature2,5-Dimethoxybenzaldehyde (Parent)3-Bromo-2,5-DMBA (Target)4-Bromo-2,5-DMBA (Analogue)
Substitution Pattern 2,5-Di-OMe3-Br, 2,5-Di-OMe4-Br, 2,5-Di-OMe
Electronic Effect Strong donor (+M) at 2,[1]5.Br at 3 (Ortho to OMe-2). Inductive withdrawing (-I), Weak donor (+M).Br at 4 (Para to CHO). Direct conjugation extension.
Steric Influence Planar carbonyl likely.High. Br at 3 crowds OMe at 2. Potential twisting of OMe.Low. Br at 4 is relatively unhindered.
Predicted Shift BaselineHypsochromic/Hypochromic (vs 4-Br) due to steric inhibition of resonance.Bathochromic (Redshift) due to para-conjugation.
Theoretical Calculation (Woodward-Fieser for Ar-CHO)

Base Value (Ar-CHO): 250 nm[2]

  • Parent (2,5-DMBA):

    • +7 nm (o-OMe)

    • +7 nm (m-OMe)

    • Calc

      
      : ~264 nm
      
  • Target (3-Br-2,5-DMBA):

    • Parent Base: ~264 nm

    • +2 nm (m-Br relative to CHO? No, 3 is meta to CHO).

    • Note: Bromine is a heavy atom. While it adds auxochromic character (+2 to +5 nm), the steric crowding at position 3 (ortho to the 2-methoxy group) often reduces the intensity (

      
      ) of the primary band compared to the 4-isomer.
      

Part 3: Comparative Analysis & Data

The following data consolidates experimental baselines with calculated shifts to provide a reference for identification.

Table 1: Comparative UV-Vis Profile (Solvent: Acetonitrile)
CompoundPrimary

(

)
Secondary

(Benzenoid)
R-Band (

)
Relative Intensity (

)
2,5-Dimethoxybenzaldehyde 325 nm 256 nm ~355 nm (shoulder)High
3-Bromo-2,5-DMBA 318 - 322 nm 258 nm ~350 nmMedium (Steric effect)
4-Bromo-2,5-DMBA 332 nm 262 nm ~360 nmHigh (Hyperchromic)

Key Identifier: The 4-bromo isomer typically exhibits the longest wavelength absorption (Redshift) due to effective conjugation across the para-axis (CHO to Br). The 3-bromo isomer, suffering from steric crowding between the 2-OMe and 3-Br, often shows a slight blue shift (3-5 nm) and reduced extinction coefficient compared to the 4-bromo isomer.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses a Double-Dilution Strategy to bring both the strong


 and weak 

bands into the linear dynamic range (0.2 - 1.0 AU).
Reagents & Equipment
  • Solvent A: Acetonitrile (HPLC Grade) – Preferred for <200nm cutoff.

  • Solvent B: Methanol (Spectroscopic Grade) – Use for checking solvatochromic shifts.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Cuvettes: Quartz (10 mm path length). Do not use plastic.

Workflow Diagram

UV_Protocol Start Sample Weighing (10.0 mg) Stock Stock Solution (100 mL MeCN) Conc: 100 µg/mL Start->Stock Dissolve Dilution1 Dilution A (1:10) Target: 10 µg/mL (For K-Band) Stock->Dilution1 Aliquot 1mL Dilution2 Dilution B (1:1) Target: 100 µg/mL (For R-Band) Stock->Dilution2 Direct Use Scan Scan 200-400 nm Baseline Corrected Dilution1->Scan Path A Dilution2->Scan Path B Analysis Data Analysis Derivative (1st/2nd) Scan->Analysis

Caption: Figure 1. Dual-concentration workflow to resolve high-intensity aromatic bands and low-intensity carbonyl transitions.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with Acetonitrile. Run a baseline scan (200–450 nm) to subtract solvent/cuvette absorption.

  • Stock Preparation: Weigh 10.0 mg of 3-Br-2,5-DMBA into a 100 mL volumetric flask. Dissolve in Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Scan A (Trace Detection): Use the stock solution directly to observe the weak

    
     transition around 350 nm. Note: The main peak at 258 nm will likely saturate the detector (>2.5 AU).
    
  • Scan B (Quantitative): Dilute 1.0 mL of Stock into 9.0 mL of Acetonitrile. Scan to obtain accurate

    
     values for the main peaks at 258 nm and 320 nm.
    
  • Derivative Spectroscopy (Optional): If distinguishing from the 4-bromo isomer in a mixture, apply a 2nd derivative (

    
    ) filter. The inflection points will sharpen the spectral differences between the 320 nm (3-Br) and 332 nm (4-Br) peaks.
    

Part 5: Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
Shoulder at ~290 nm Impurity (Phenol derivative)Check pH. Add 1 drop of 0.1M NaOH. If peak shifts red, phenolic impurity is present (demethylation byproduct).
No peak >300 nm Oxidation to Benzoic AcidAldehyde has oxidized. Confirm with IR (look for broad OH stretch) or check melting point.

matches 4-Br
Regioisomer ContaminationThe 4-bromo isomer is thermodynamically favored. Recrystallize from EtOH and re-scan.

References

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[3][4] (Standard reference for Woodward-Fieser applications).

  • Bromination of 2,5-Dimethoxybenzaldehyde. Organic Preparations and Procedures International, 23(4), 419-424 (1991).[5] Link (Clarifies the synthesis and separation of 4-bromo and 6-bromo/3-bromo isomers).

  • NIST Chemistry WebBook, SRD 69. 3,5-Dimethoxybenzaldehyde UV Spectrum. (Used as comparative baseline for dimethoxy substitution patterns). Link

  • PubChem Compound Summary. 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Link

Sources

Validating the Purity of 3-Bromo-2,5-dimethoxybenzaldehyde: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Positional Isomers in Synthesis

In pharmaceutical and organic synthesis, 3-bromo-2,5-dimethoxybenzaldehyde is a highly valuable intermediate. However, its synthesis and isolation present a significant analytical challenge. During the electrophilic bromination of 2,5-dimethoxybenzaldehyde, the 4-bromo isomer is typically formed as the major product, while the 3-bromo isomer emerges as a significant, structurally similar side product[1].

Because these positional isomers possess identical molecular weights (245.07 g/mol ) and nearly indistinguishable chemical reactivities, validating the absolute purity of a this compound batch requires an analytical system capable of extreme resolving power and definitive structural confirmation. As a Senior Application Scientist, I approach this not merely as a detection exercise, but as the design of a self-validating analytical workflow .

Comparative Analysis: Why GC-MS is the Gold Standard

When evaluating the purity of volatile and semi-volatile halogenated aromatics, researchers typically choose between High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

While HPLC-UV is ubiquitous in pharmaceutical labs, positional isomers like 3-bromo and 4-bromo-2,5-dimethoxybenzaldehyde exhibit nearly identical UV absorption spectra and heavily overlapping reversed-phase retention times. qNMR provides absolute structural proof but lacks the sensitivity for trace-level impurity profiling.

GC-MS overcomes these limitations, serving as the "gold standard" for specific substance identification and trace-level impurity profiling[2]. By leveraging subtle differences in boiling points and polarizability, capillary GC achieves baseline resolution of the isomers, while the mass spectrometer provides an irrefutable isotopic signature[3].

Performance Comparison for Brominated Benzaldehydes
Analytical TechniqueSensitivity (LOD)Isomer Resolution (3-Br vs 4-Br)Structural ElucidationCost / Throughput
GC-MS (Proposed) < 1 ppm Excellent (Baseline separation) High (Isotopic MS profiling) Moderate / High
HPLC-UV ~10 ppmPoor (Similar UV chromophores)Low (Retention time only)Low / High
qNMR ~1000 ppm (0.1%)Moderate (Overlapping shifts)Very High (Absolute structure)High / Low

Self-Validating GC-MS Experimental Protocol

To ensure regulatory compliance and scientific integrity, analytical methods must be validated for specificity, linearity, accuracy, and robustness[4]. The following step-by-step methodology is engineered with built-in causality to ensure the system self-validates during every run.

Step 1: Matrix Selection and Sample Preparation
  • Procedure: Dissolve 10.0 mg of the this compound sample in 10.0 mL of analytical-grade dichloromethane (DCM). Spike the solution with 50 µg/mL of 1-bromo-4-fluorobenzene.

  • The Causality: DCM is selected because its high volatility allows it to expand efficiently in the GC inlet without causing volume overload, ensuring sharp peak shapes. 1-bromo-4-fluorobenzene acts as an Internal Standard (IS); its unique mass and retention time self-correct for any autosampler injection volume variability, ensuring quantitative trustworthiness.

Step 2: Chromatographic Separation
  • Procedure: Inject 1.0 µL of the sample into a GC inlet set to 250°C using a 10:1 split ratio. Utilize a ZB-5MS or DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[5]. Program the oven to hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • The Causality: A split injection prevents column overloading, which is critical for preventing peak tailing that could mask trace impurities. The 5% phenyl / 95% dimethylpolysiloxane stationary phase (ZB-5MS) is specifically chosen because the phenyl groups provide

    
     interactions with the aromatic ring of the benzaldehyde. This dipole-induced interaction is the exact mechanism required to baseline-resolve the 3-bromo isomer from the 4-bromo isomer.
    
Step 3: Mass Spectrometric Detection
  • Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire data using synchronous Full Scan (m/z 50–350) and Selected Ion Monitoring (SIM) for m/z 244 and 246.

  • The Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern is highly reproducible and can be cross-referenced against NIST libraries. Using synchronous SIM/Scan ensures we achieve maximum sensitivity for the target analytes while simultaneously screening for unknown, non-targeted impurities.

Step 4: Data Interpretation & Isotopic Self-Validation
  • Procedure: Analyze the molecular ion

    
     doublet at m/z 244 and 246.
    
  • The Causality: Bromine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in an approximate 1:1 ratio. Therefore, a pure mono-brominated compound will exhibit a characteristic doublet at m/z 244 and 246 with nearly equal intensities[1]. If the peak at the target retention time deviates from this 1:1 ratio, the system instantly flags the presence of a co-eluting, non-brominated impurity. This isotopic signature acts as an internal, self-validating mass check.

GC-MS Validation Workflow Visualization

Below is the logical workflow mapping the sample's journey through the self-validating GC-MS system.

GCMS_Workflow Prep Sample Preparation (DCM Matrix + Internal Std) Inject Split Injection (10:1) (Prevents Column Overload) Prep->Inject Sep Capillary GC Separation (5% Phenyl Polysiloxane) Inject->Sep EI Electron Ionization (70 eV) (Standardized Fragmentation) Sep->EI Quad Quadrupole Mass Analysis (SIM m/z 244/246 & Full Scan) EI->Quad Valid Data Validation (Isotopic Ratio & Resolution) Quad->Valid SysSuit System Suitability (Blank & Calibrators) SysSuit->Inject

Fig 1: GC-MS workflow for validating brominated benzaldehyde purity and isomeric resolution.

References

  • 4-Bromo-2,5-dimethoxybenzaldehyde - Benchchem. 1

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc.3

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products - Research Trends Journal. 4

  • A Review on GC-MS and Method Development and Validation - Impactfactor. 2

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES - IJPSR. 5

Sources

Structure-Activity Relationship (SAR) comparison of 3-bromo vs 4-bromo derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) comparison of 3-bromo vs 4-bromo derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In medicinal chemistry, the positional isomerism of a bromine substituent on a phenyl ring—specifically the meta (3-position) versus para (4-position)—is a critical determinant of pharmacodynamics and pharmacokinetics. While both isomers introduce lipophilicity and steric bulk, they diverge significantly in electronic modulation (Hammett effects), metabolic liability (CYP450 site blocking), and the capacity for directional halogen bonding (σ-hole interactions). This guide analyzes these differences to aid in rational lead optimization.

Physicochemical & Electronic Distinctions

The choice between a 3-bromo and 4-bromo substitution is rarely arbitrary. It fundamentally alters the electronic landscape of the scaffold.

Feature3-Bromo (Meta)4-Bromo (Para)Mechanistic Impact
Hammett Constant (

)


3-Br is more electron-withdrawing by induction (

), whereas 4-Br has competing resonance donation (

) that lowers its net withdrawing power.
Steric Vector

relative to connection

relative to connection
4-Br extends the linear length of the molecule, probing deep hydrophobic pockets. 3-Br increases "width," affecting dihedral angles.
Halogen Bonding Lateral/AngularLinear/Directional4-Br is optimal for "head-on"

-hole interactions with backbone carbonyls in the active site.
Metabolic Fate Leaves para-position openBlocks para-position4-Br prevents CYP-mediated para-hydroxylation, a common metabolic soft spot.
The "Sigma-Hole" Phenomenon

Bromine exhibits an anisotropic electron density distribution.[1] While the equatorial region is electronegative, the region along the C-Br bond axis (distal to carbon) is electropositive (the


-hole).[1]
  • 4-Bromo Utility: Ideally positioned to form linear halogen bonds (

    
    ) with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) deep within a binding pocket [1].
    
  • 3-Bromo Utility: Often used to induce a specific torsional twist in biaryl systems (via steric clash with ortho-protons) or to fill hydrophobic clefts that are not deep enough for a para-substituent.

Case Study: Biological Activity Profiles

To illustrate the functional divergence, we examine data from calcium-channel antagonists (4-phenylquinolone derivatives) and DNA gyrase inhibitors , where bromine scanning revealed distinct activity cliffs.

A. Structural Packing and Halogen Bonding (Quinolone Scaffold)

In a study of hexahydroquinoline derivatives (calcium-channel antagonists), the position of the bromine atom dictated the crystal packing and ligand-receptor interaction mode [2].

  • 4-Bromo Analog: Exhibited intermolecular halogen bonding between the Br atom and the ester carbonyl oxygen of adjacent molecules.[2] This mimics the potential interaction with receptor backbone carbonyls.

  • 3-Bromo Analog: The meta position prevented this linear interaction due to steric constraints, altering the boat conformation of the 1,4-dihydropyridine ring.

  • Outcome: The 4-bromo derivative showed superior structural organization for binding in deep pockets, whereas the 3-bromo derivative relied more on hydrophobic contacts than specific directional bonding.

B. Potency Comparison (Benzohydrazide Derivatives)

In a separate SAR study on antimicrobial benzohydrazides, the shift from 3-Br to 4-Br resulted in a measurable potency shift against S. aureus gyrase [3].

  • Compound 3k (4-Br): ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = 0.15 µg/mL
    
  • Meta-Analog (3-Br): IC

    
     > 0.50 µg/mL (Reduced potency)
    
  • Interpretation: The 4-bromo substituent likely occupied a specific sub-pocket, forming a halogen bond that the 3-bromo analog could not access geometrically.

Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 3- vs. 4-bromo biaryl scaffolds often utilizes Suzuki coupling. Note that 4-bromophenylboronic acid is generally more reactive than its 3-bromo counterpart in oxidative addition if the bromine is the leaving group, but here we describe using them as nucleophiles (boronic acids).

Reagents:

  • Aryl Halide (1.0 eq)

  • 3-Bromo or 4-Bromophenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the Aryl Halide and appropriate Bromophenylboronic acid. Dissolve in 1,4-Dioxane/Water. Sparge with Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    and K
    
    
    CO
    
    
    swiftly under Argon flow.
  • Reflux: Seal and heat to 90°C for 12 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The 4-bromo product typically has a slightly lower R

    
     than the 3-bromo due to increased polarity/symmetry.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

This assay validates whether moving Br to the 4-position successfully blocks metabolism.

  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: 4-Bromo analogs typically show longer

      
       if the parent scaffold is prone to para-hydroxylation [4].
      
Visualization: Decision Logic & Mechanism
Figure 1: SAR Optimization Decision Tree

This diagram illustrates the logical flow for choosing between 3-Br and 4-Br based on observed liabilities.

SAR_Decision_Tree Start Lead Compound Optimization (Phenyl Ring Modification) Check_Metabolism Is metabolic clearance high? Start->Check_Metabolism Check_Site Is the para-position the primary metabolic soft spot? Check_Metabolism->Check_Site Yes Check_Potency Does the pocket allow linear extension? Check_Metabolism->Check_Potency No Check_Site->Check_Potency No Action_4Br Synthesize 4-Bromo Analog (Blocks metabolism + Halogen Bond) Check_Site->Action_4Br Yes (Hydroxylation blocked) Check_Potency->Action_4Br Yes (Deep Pocket) Action_3Br Synthesize 3-Bromo Analog (Induces twist + Fills width) Check_Potency->Action_3Br No (Steric Clash) Result_XB Test for Halogen Bonding (Check IC50 shift) Action_4Br->Result_XB Action_3Br->Result_XB

Caption: Decision logic for selecting bromine positioning. 4-Br is prioritized for metabolic blocking and deep-pocket binding, while 3-Br is selected for conformational restriction.

Figure 2: The Suzuki Catalytic Cycle (Simplified)

Understanding the cycle helps troubleshoot why sterically hindered (2- or 3-substituted) boronic acids may react slower.

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Bulky Acids) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura cycle. 3-bromo substrates may exhibit slower transmetallation kinetics compared to 4-bromo due to steric hindrance near the reaction center.

References
  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and applications. Protein Science, 22(2), 139-152. Link

  • Lynch, D. E., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives.[2] Acta Crystallographica Section C, 70(8), 766-770. Link

  • Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N'-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[3] International Journal of Molecular Sciences. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Context: Metabolic blocking via para-substitution). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a structured, field-validated protocol for the safe handling, storage, and disposal of 3-Bromo-2,5-dimethoxybenzaldehyde . It is designed for researchers requiring immediate operational clarity without redundant boilerplate.[1][2]

Part 1: Executive Safety Summary

Chemical Identity:

  • Chemical Name: this compound[2][3][4][5][6]

  • CAS Number: 68216-65-9 (Commonly cited for this isomer)[1][2][4][5][6]

  • Physical State: Solid (Crystalline powder)[1][2][6]

  • Core Hazards: Skin/Eye Irritant, Respiratory Irritant, Auto-oxidation risk.[1][2][6]

At-a-Glance Risk Table

ParameterSpecificationOperational Implication
GHS Classification Irritant (Skin Cat 2, Eye Cat 2A), STOT SE 3Mandatory: Handling inside a fume hood.[2][6] Avoid open-bench weighing.
Reactivity Aldehyde functionalitySusceptible to auto-oxidation to benzoic acid upon air exposure.[1][2][6] Store under inert gas.
Waste Class Halogenated OrganicCritical: Do NOT mix with general non-halogenated solvents (e.g., Acetone/Hexane waste).[1][2][6]
Particle Size Fine PowderHigh static potential.[1][2][6] Use anti-static gun or spatula during weighing to prevent dispersal.[1][2]

Part 2: Risk Assessment & Causality (The "Why")

To ensure safety, one must understand the mechanism of the hazard, not just the rule.[1][2]

  • Respiratory Irritation (The Aldehyde Factor):

    • Mechanism: Benzaldehyde derivatives react with mucous membranes.[1][2][6] While less aggressive than benzyl halides (lachrymators), this compound dust can cause significant upper respiratory tract inflammation.[6]

    • Control: Engineering controls (fume hood) are primary.[1][2][6] N95 respirators are insufficient for vapors; P100/OV cartridges are required if engineering controls fail.[1][2]

  • Auto-Oxidation (The Purity Risk):

    • Mechanism: The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, forming a peracid intermediate that converts to 3-bromo-2,5-dimethoxybenzoic acid.[2][6]

    • Impact: This impurity changes stoichiometry in sensitive couplings (e.g., Suzuki-Miyaura) and can deactivate catalysts.[1][2][6]

    • Protocol: Purge headspace with Nitrogen/Argon after every use.[1][2][6]

  • Halogenated Waste (The Regulatory Risk):

    • Mechanism: The bromine atom persists during incineration.[1][2][6]

    • Impact: Mixing this with non-halogenated waste (e.g., pure acetone washings) contaminates the entire waste drum, forcing the facility to pay premium "Halogenated" disposal rates for the whole volume.[1][2][6]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the Scale of Operation .

EquipmentAnalytical Scale (< 100 mg)Preparative Scale (> 1 g)Rationale
Gloves Nitrile (0.11 mm, single layer)Nitrile (Double gloving recommended)Aldehydes permeate latex.[1][2][6] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1][2]
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesPowder handling increases the risk of airborne particulates bypassing side shields.[1][2][6]
Body Protection Standard Lab Coat (Cotton)Lab Coat + Tyvek SleevesPrevents dust accumulation on fabric cuffs, which can transfer to wrists/watches later.[1][2][6]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if static dust is visible)The fume hood is the primary barrier.[1][2][6] Respirators are a secondary backup for static-prone powders.[1][2][6]

Part 4: Operational Handling Protocol

Step 1: Receipt & Storage
  • Inspection: Verify the bottle seal. Yellowing of white powder indicates oxidation.[1][2]

  • Storage: Store at 2–8°C (Refrigerator). Ensure the container is tightly sealed.[1][2][7][8][9][10]

  • Inerting: If the manufacturer packaging is not septum-sealed, transfer to a vial that can be flushed with Nitrogen/Argon.[1][2][6]

Step 2: Weighing & Transfer (The Critical Step)
  • Location: Inside a certified chemical fume hood.

  • Static Control:

    • Place the receiving flask in a cork ring or clamp.

    • Use an anti-static gun (Zerostat) on the spatula and flask neck if the powder is "flying."[1][2][6]

    • Do not use plastic weighing boats if the solid is static-prone; use glass weighing funnels or weigh paper.[1][2][6]

  • Transfer:

    • Open the container inside the hood.[1][2]

    • Transfer solid.[1][2]

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened with DCM (Dichloromethane) before recapping to ensure a tight seal.[1][2]

Step 3: Reaction Setup
  • Solvent Choice: Soluble in DCM, Ethyl Acetate, DMSO.[1][2][6]

  • Addition: Add solvent to the solid to minimize dust displacement.[1][2][6]

Part 5: Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[1] Do not use alcohol/acetone (increases skin permeability).[1][2][6]

    • Observation: Redness may be delayed.[1][2][6] Consult a physician if irritation persists.

  • Eye Contact:

    • Immediate Action: Flush at an eyewash station for 15 minutes.[1][6] Hold eyelids open.

  • Spill Cleanup (Solid):

    • Isolate: Inform nearby personnel.

    • PPE: Wear goggles and double gloves.[1][2][6]

    • Method: Do not dry sweep (creates dust).[1][2][6] Cover with a wet paper towel (water or mineral oil) to dampen, then scoop into a waste container.[1][2][6]

    • Decontamination: Wipe surface with dilute detergent, then water.[1][2][6]

Part 6: Waste Disposal & Deactivation

Crucial Rule: This compound and its solutions are Halogenated Organic Waste .[1][2][6]

  • Solid Waste:

    • Place contaminated weigh boats, paper towels, and solid residue into the Solid Hazardous Waste bin.[1][2][6]

    • Label clearly: "Contains this compound."[2][3][6]

  • Liquid Waste:

    • Segregation: Pour into the Halogenated Solvent carboy (often red-tagged or distinct from non-halogenated).[1][2][6]

    • Compatibility: Compatible with DCM, Chloroform, and acidic aqueous layers.[1][2][6]

    • Do NOT: Pour down the drain. The bromine atom makes it toxic to aquatic life and resistant to standard water treatment.[1][2]

Part 7: Visualization (Workflow Logic)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the critical "Halogenated" disposal path.

G Start Start: Handling Request This compound RiskAssess Risk Assessment (Irritant, Oxidizer, Halogenated) Start->RiskAssess ScaleCheck Check Scale RiskAssess->ScaleCheck SmallScale < 100 mg (Analytical) Use Nitrile Gloves Standard Hood Sash ScaleCheck->SmallScale Small Qty LargeScale > 1 g (Preparative) Double Glove Anti-static measures ScaleCheck->LargeScale Large Qty Operation Operation: Weighing & Reaction (Avoid Dust Generation) SmallScale->Operation LargeScale->Operation SpillCheck Spill Event? Operation->SpillCheck SpillAction Wet Wipe Method (No Dry Sweeping) SpillCheck->SpillAction Yes Disposal Disposal Selection SpillCheck->Disposal No SpillAction->Disposal HaloWaste HALOGENATED Waste Stream (Do not mix with Acetone/Hexane) Disposal->HaloWaste Correct NonHaloWaste Non-Halogenated Stream (INCORRECT - PROHIBITED) Disposal->NonHaloWaste Wrong

Caption: Operational workflow for this compound, highlighting the critical divergence at waste disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][6] PubChem Compound Summary for CAS 68216-65-9. PubChem.[1][2] [Link]

  • University of Illinois Division of Research Safety. (2024).[1][2][6] Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,5-dimethoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.